Product packaging for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one(Cat. No.:CAS No. 744212-68-8)

1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Cat. No.: B1374623
CAS No.: 744212-68-8
M. Wt: 219.28 g/mol
InChI Key: LRMCTXDLWPUNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1374623 1-Benzyl-5-(hydroxymethyl)piperidin-2-one CAS No. 744212-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMCTXDLWPUNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693631
Record name 1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-47-7
Record name 1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one (CAS 744212-68-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Drawing upon available data and established synthetic and analytical principles, this document serves as a valuable resource for researchers interested in the synthesis, characterization, and potential utility of this and structurally related molecules.

Chemical and Physical Properties

This compound is a substituted piperidinone, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules.[1] The core structure consists of a six-membered lactam ring functionalized with a benzyl group on the nitrogen atom and a hydroxymethyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 744212-68-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Colorless to Yellow Liquid
Purity Typically ≥95%
Storage Temperature Room Temperature
InChI Key LRMCTXDLWPUNPF-UHFFFAOYSA-N

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

  • Reduction of the ester: The ethyl ester of 5-ethoxycarbonyl-2-piperidone is reduced to the corresponding primary alcohol, 5-(hydroxymethyl)piperidin-2-one.

  • N-Benzylation: The secondary amine within the lactam ring of 5-(hydroxymethyl)piperidin-2-one is then alkylated with a benzyl group.

Synthesis_Pathway start 5-Ethoxycarbonyl-2-piperidone intermediate 5-(Hydroxymethyl)piperidin-2-one start->intermediate 1) LiAlH4, THF 2) Aqueous Workup product This compound intermediate->product Benzyl Bromide, Base (e.g., NaH) Solvent (e.g., DMF) Purification_Workflow cluster_synthesis Crude Reaction Mixture cluster_purification Purification cluster_final Final Product crude Crude Product extraction Aqueous Workup & Extraction crude->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product Biological_Relevance Compound This compound Scaffold Piperidinone Scaffold Compound->Scaffold GPR52 GPR52 Modulator (Potential) Compound->GPR52 CNS CNS Disorders GPR52->CNS Schizophrenia Schizophrenia CNS->Schizophrenia Huntington Huntington's Disease CNS->Huntington

References

Foreword: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-benzyl piperidin-4-one Derivatives

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for drug design. When functionalized at the 4-position with a carbonyl group and at the nitrogen atom with a benzyl group, the resulting N-benzyl piperidin-4-one core becomes a particularly versatile pharmacophore.[3] This framework serves as a crucial intermediate in the synthesis of numerous drugs, including analgesics, antipsychotics, and antiviral agents.[1][4] More importantly, derivatives of this core structure have demonstrated a remarkable breadth of intrinsic biological activities.

This technical guide provides an in-depth exploration of the diverse biological activities of N-benzyl piperidin-4-one derivatives, moving beyond a simple catalog of effects. We will dissect the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold for therapeutic innovation.

Section 1: Anticancer and Antimitotic Activity

The uncontrolled proliferation of cells is a hallmark of cancer, making the cell cycle and apoptotic pathways prime targets for therapeutic intervention. N-benzyl piperidin-4-one derivatives have emerged as a promising class of cytotoxic and antimitotic agents, demonstrating efficacy against a range of human cancer cell lines.[5][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for many piperidin-4-one derivatives involves the induction of programmed cell death, or apoptosis. Certain 3,5-bis(arylidene)-N-benzyl-4-piperidones act as potent inducers of apoptosis and have been shown to inhibit topoisomerase IIα, an enzyme critical for resolving DNA supercoils during replication.[6] Inhibition of this enzyme leads to DNA strand breaks, cell cycle arrest, and the activation of the apoptotic cascade.

Another key mechanism is the disruption of mitosis. N-benzyl piperidin-4-one oxime, for example, has demonstrated significant antimitotic activity by interfering with the formation or function of the mitotic spindle in Allium cepa root meristematic cells, a common model for assessing antimitotic potential.[7][8] This disruption prevents proper chromosome segregation, ultimately leading to cell death.

apoptosis_pathway derivative N-Benzyl Piperidin-4-one Derivative topoII Topoisomerase IIα Inhibition derivative->topoII Inhibits dna_damage DNA Strand Breaks topoII->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway initiated by Topoisomerase IIα inhibition.

In Vitro Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound ClassCell LineIC50 (µM)Reference
N-benzylpiperidin-4-one oximesHeLa (Cervical Cancer)< 17[5]
3,5-bis(arylidene)-4-piperidonesHCT116 (Colon Cancer)< 3[6]
3,5-bis(arylidene)-4-piperidonesMCF7 (Breast Cancer)< 3[6]
N-aryl-N'-arylmethylureasPC3 (Prostate Cancer)< 3[9]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-oneBreast Cancer LinesActive[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for cytotoxic compounds.[10][11]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-benzyl piperidin-4-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidin-4-one derivatives have demonstrated significant potential, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[12][13][14]

Mechanism of Action: Enzyme Inhibition

A key advantage of developing novel scaffolds is the potential to overcome existing resistance mechanisms. Molecular docking studies have provided valuable insights into the potential antibacterial mechanisms of N-benzyl piperidin-4-ones. These studies suggest that the compounds can bind effectively to the active site of critical bacterial enzymes, such as AmpC β-lactamase.[15] This enzyme is responsible for hydrolyzing and inactivating β-lactam antibiotics, a major mechanism of resistance in many Gram-negative bacteria. By inhibiting this enzyme, the piperidin-4-one derivatives could potentially restore the efficacy of existing antibiotics or act as standalone antibacterial agents.

antimicrobial_screening start Synthesized Derivatives dilution Prepare Serial Dilutions start->dilution inoculation Inoculate with Bacterial/Fungal Suspension dilution->inoculation incubation Incubate (e.g., 24h at 37°C) inoculation->incubation read_mic Visual Inspection (Turbidity) incubation->read_mic mic Determine MIC (Lowest concentration with no growth) read_mic->mic plating Plate from Clear Wells onto Agar Plates mic->plating For MFC/MBC incubation2 Incubate (e.g., 24h at 37°C) plating->incubation2 read_mfc Count Colonies incubation2->read_mfc mfc Determine MFC/MBC (Lowest concentration with no growth) read_mfc->mfc

Caption: Workflow for determining Minimum Inhibitory (MIC) and Cidal (MFC/MBC) Concentrations.

Antimicrobial Activity Data

The potency of antimicrobial agents is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism.

Compound ClassMicroorganismActivity/MICReference
Condensation derivativesEscherichia coliPotent[4][16]
Condensation derivativesAspergillus nigerPotent[4][16]
2,6-diaryl derivativesStaphylococcus aureusGood activity[12]
2,6-diaryl derivativesCandida albicansGood activity[12]
Imidazole substitutedBacillus subtilisHighly Potent[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[16]

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to all wells.

  • Compound Dilution: Add 50 µL of the test compound solution (e.g., at 2x the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to all wells, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 3: Neuroprotective and CNS Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke, represent significant unmet medical needs. The N-benzyl piperidin-4-one scaffold is central to several neurologically active agents and its derivatives show promise as neuroprotective agents.[17][18]

Mechanisms of Neuroprotection

N-benzyl piperidin-4-one derivatives exert their neuroprotective effects through multiple, often complementary, mechanisms.

  • Acetylcholinesterase (AChE) Inhibition: N-benzyl-4-piperidone is a key intermediate in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][4] Donepezil functions by reversibly inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine. This increases acetylcholine levels in the synaptic cleft, improving cognitive function.[1] Novel derivatives based on this scaffold are being explored as potent AChE inhibitors.[19]

  • Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is an intracellular chaperone protein involved in regulating ion channels, calcium signaling, and neuronal survival. The ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide robust neuroprotection in experimental stroke models.[20][21] Its mechanism is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction in toxic nitric oxide production during an ischemic event.[20][21]

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common pathological features in neurodegenerative disorders. Piperine, a natural product containing a piperidine moiety, has demonstrated neuroprotective effects in a Parkinson's disease model by reducing oxidative stress, microglia activation, and apoptosis of dopaminergic neurons.[22]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from a toxic insult, mimicking conditions found in neurodegenerative diseases or stroke.

Principle: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, are exposed to a neurotoxin (e.g., glutamate, MPP+, or H2O2). The ability of a test compound to prevent the resulting cell death is quantified.[18]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some applications, cells may first be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Seeding: Seed the cells into a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the N-benzyl piperidin-4-one derivative for 1-2 hours.

  • Toxic Insult: Add a neurotoxin to the wells. For example, to model excitotoxicity, add L-glutamic acid to a final concentration that induces approximately 50% cell death in control wells.[18]

  • Incubation: Co-incubate the cells with the test compound and the toxin for 24-48 hours.

  • Viability Assessment: Measure cell viability using a method like the MTT assay (described in Section 1.3) or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the toxin alone.

Section 4: Synthesis and In Silico Modeling

The biological activity of these derivatives is intrinsically linked to their chemical structure. Efficient synthesis and predictive computational modeling are therefore critical components of the drug discovery process.

Core Synthesis Strategy: The Mannich Reaction

One of the most common and efficient methods for synthesizing the 2,6-diaryl-piperidin-4-one core is the Mannich condensation reaction.[2][12]

Principle: This is a three-component reaction involving an aldehyde (e.g., benzaldehyde), a ketone with an α-hydrogen (e.g., acetone or ethyl methyl ketone), and an amine (e.g., ammonium acetate, which serves as an ammonia source), typically in an alcohol solvent.

mannich_reaction benzaldehyde 2x Benzaldehyde reactants benzaldehyde->reactants ketone Ketone (e.g., Acetone) ketone->reactants amine Amine Source (e.g., NH4OAc) amine->reactants process Mannich Condensation (Ethanol, Reflux) reactants->process product 2,6-Diphenyl piperidin-4-one process->product

References

A-Technical-Guide-to-the-Therapeutic-Applications-of-Piperidine-Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of therapeutic agents.[1][2][3] Its remarkable versatility stems from a combination of desirable physicochemical properties and synthetic tractability, making it a "privileged scaffold" in modern drug discovery.[2][3] This guide provides an in-depth exploration of the piperidine motif, elucidating its fundamental properties, diverse therapeutic applications, and the underlying chemical principles that drive its efficacy. We will delve into its role in combating a spectrum of diseases, from neurodegenerative disorders and cancer to infectious agents. Furthermore, this document will equip researchers with detailed experimental protocols for the synthesis and biological evaluation of novel piperidine-based compounds, supported by visualizations of key signaling pathways and workflows to foster a deeper understanding of their mechanisms of action.

The Piperidine Scaffold: A Profile of a Privileged Structure

The piperidine moiety, with its molecular formula (CH₂)₅NH, is a saturated heterocycle that offers a unique combination of structural and chemical features, making it highly valuable in drug design.[4]

Physicochemical and Structural Properties

The therapeutic success of piperidine-containing drugs can be attributed to several key characteristics:

  • Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, similar to cyclohexane.[4] This flexibility allows piperidine-containing molecules to adapt their shape to fit the binding pockets of various biological targets.[2][5]

  • Modulation of Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This duality is crucial for establishing strong interactions with biological macromolecules. The scaffold itself contributes favorably to a molecule's aqueous solubility and membrane permeability, which are critical for oral bioavailability.[2][6]

  • Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation, which can enhance the in vivo half-life of a drug.[2] Functionalization at positions adjacent to the nitrogen atom can further modulate this stability.[2]

  • Synthetic Accessibility: A wealth of well-established synthetic methods allows for the efficient construction and diverse functionalization of the piperidine ring, facilitating the generation of large libraries of compounds for screening.[3][7][8]

Prevalence in FDA-Approved Drugs

The piperidine scaffold is a recurring motif in a wide array of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[7][8] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its broad therapeutic utility.[7][9] A notable example is Methylphenidate (Ritalin), used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), which features a piperidine core.

Therapeutic Applications Across Disease Areas

The versatility of the piperidine scaffold has been harnessed to develop treatments for a wide range of diseases.

Central Nervous System (CNS) Disorders

Piperidine derivatives have shown significant promise in the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions.

  • Alzheimer's Disease: The piperidine nucleus is a key component in several compounds developed to combat Alzheimer's disease.[10][11] One of the primary strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Donepezil, a widely prescribed medication for Alzheimer's, features a piperidine moiety.[11] Novel piperidine-based compounds have been synthesized and shown to have potent anti-acetylcholinesterase activity.[12] Some derivatives also exhibit multi-target activity, inhibiting cholinesterases, BACE1, and Aβ₁₋₄₂ aggregation.[13]

  • Schizophrenia: Piperidine and piperazine derivatives are integral to the development of antipsychotic agents.[14][15] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[16][17] The modulation of these receptor systems is a key mechanism for managing the symptoms of schizophrenia.[18] Newer generations of these drugs aim to balance their activity at multiple receptors to improve efficacy and reduce side effects.[17]

  • Huntington's Disease: Pridopidine, a piperidine derivative, acts by activating the Sigma-1 receptor (S1R), an intracellular protein involved in crucial cellular processes for neuronal health and survival.[19] Activation of S1R has shown neuroprotective effects in models of several neurodegenerative diseases, including Huntington's disease, by restoring impaired synaptic plasticity, enhancing mitochondrial function, and reducing cellular stress.[19]

Oncology

The piperidine scaffold is a prominent feature in a growing number of anticancer agents.[20][21] Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[22][23]

  • Mechanism of Action: Piperidine-containing compounds can exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[24] They can also induce apoptosis (programmed cell death) in cancer cells by activating pathways involving caspases.[22]

  • Targeted Therapies: Many piperidine-based anticancer drugs are designed as targeted therapeutics, selectively inhibiting proteins that drive cancer growth, such as EGFR, VEGFR, and various kinases.[20] This targeted approach aims to improve efficacy while minimizing damage to healthy cells.[20]

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines:

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
Compound 17aMGC803Gastric1.09
HSP70-36BT474Breast1.41

Table adapted from data presented in a comparative analysis of piperidine derivatives in anticancer research.[24]

Infectious Diseases

Piperidine derivatives have also demonstrated significant potential in the fight against infectious diseases caused by viruses and other pathogens.

  • Antiviral Activity:

    • HIV: A novel class of HIV-1 protease inhibitors incorporating a flexible piperidine as the P2 ligand has been designed.[25][26] These inhibitors have shown excellent inhibitory effects on both enzymatic activity and viral infectivity.[25] Some derivatives have demonstrated potent antiviral activity against drug-resistant HIV-1 variants.[27][28]

    • Influenza: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[29] Some compounds have shown excellent inhibitory activity against a variety of influenza virus strains, interfering with the early to middle stages of viral replication.[29]

    • Other Viruses: Piperidine alkaloids have also shown in vitro antiviral activity against the Chikungunya virus.[30]

  • Other Antimicrobial Applications: The piperidine scaffold is also being explored for its potential against other infectious agents, including parasites. For instance, novel piperidine-benzodioxole derivatives have been designed and evaluated as potential leishmanicidal drug candidates.[31]

Synthesis and Evaluation of Piperidine Scaffolds: Experimental Protocols

The successful development of piperidine-based therapeutics relies on robust synthetic methodologies and rigorous biological evaluation.

Synthesis of Functionalized Piperidines

A variety of synthetic strategies exist for the construction and functionalization of the piperidine ring. One-pot multicomponent reactions (MCRs) are particularly advantageous as they offer operational simplicity and improved efficiency.[32]

Protocol: One-Pot Synthesis of 2,6-Disubstituted Nonsymmetrical Piperid-4-ones [32]

This protocol describes a four-component condensation reaction to generate significant molecular complexity in a single step.[32]

Materials:

  • Tosyl imine (1.0 equiv)

  • Methanol (MeOH)

  • Titanium tetrachloride (TiCl₄)

  • Diketene (1.2 equiv)

  • Aldehyde (1.0 equiv)

Procedure:

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equiv) to the reaction mixture.

  • Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • After the reaction is complete, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired piperid-4-one.

Biological Evaluation

Once synthesized, novel piperidine derivatives must be evaluated for their biological activity. A common initial screen for anticancer compounds is the MTT assay, which assesses cell viability.

Protocol: MTT Assay for Cytotoxicity [33]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Materials:

  • 96-well plate

  • Cancer cell line of interest

  • Cell culture medium

  • Piperidine compound to be tested

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ incubator.[33]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

PI3K/Akt Signaling Pathway in Cancer

Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt pathway, a critical intracellular signaling network that promotes cell survival and proliferation.[24]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Piperidine Piperidine Derivative Piperidine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a piperidine derivative.

Drug Discovery Workflow for Piperidine Derivatives

The process of discovering and developing new piperidine-based drugs follows a structured workflow.

Drug_Discovery_Workflow Target Target Identification & Validation Library Piperidine Library Synthesis Target->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation & Optimization (SAR) Hit->Lead_Gen Preclinical Preclinical Studies (In vitro & In vivo) Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: A generalized workflow for the discovery of piperidine-based drugs.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic accessibility, have led to its incorporation into a wide range of successful drugs. The ongoing exploration of novel piperidine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. Future research will likely focus on the development of more selective and potent piperidine-based compounds, the exploration of new therapeutic targets, and the application of innovative synthetic methodologies to create increasingly complex and effective drug candidates.

References

The Strategic Role of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one in the Synthesis of Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring system is a cornerstone in the architecture of numerous central nervous system (CNS) agents, prized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. Within this privileged scaffold, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one emerges as a highly versatile synthetic intermediate. The N-benzyl group serves as a crucial protecting group and can participate in key cation-π interactions with biological targets, while the 5-(hydroxymethyl)piperidin-2-one core offers multiple points for stereocontrolled functionalization. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this building block in the design and construction of novel CNS-active molecules. We will explore detailed synthetic protocols, delve into the mechanistic rationale for its use, and present a case study on its elaboration into a potential dopamine D2 receptor antagonist scaffold, thereby offering insights for researchers in medicinal chemistry and drug development.

Introduction to Chiral Piperidin-2-one Scaffolds in CNS Drug Discovery

The prevalence of the piperidine moiety in pharmaceuticals is a testament to its utility as a bioisostere for various functional groups and its ability to impart favorable pharmacokinetic properties.[1] Its saturated, six-membered ring structure allows for precise spatial arrangement of substituents, which is critical for selective interaction with complex biological targets within the CNS.[1][2]

1.1. The Piperidine Moiety: A Privileged Scaffold in CNS-active Compounds

Piperidine-containing compounds have found applications in a wide range of therapeutic areas, including as antipsychotics, antidepressants, and analgesics. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with receptor active sites. Furthermore, the lipophilicity of the piperidine ring can be modulated through substitution to optimize blood-brain barrier penetration.

1.2. Significance of the 5-(hydroxymethyl) Substituent for Stereospecific Interactions

The presence of a hydroxymethyl group at the 5-position of the piperidin-2-one ring introduces a chiral center and a versatile functional handle. This hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding with the target protein. More importantly, it serves as a reactive site for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR).[3][4]

1.3. The N-Benzyl Protecting Group: Synthetic Utility and Removal

The N-benzyl group is a widely used protecting group for secondary amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation.[5][6] In the context of CNS agents, the benzyl group is not merely a protecting group; its aromatic ring can engage in favorable π-π stacking or cation-π interactions with aromatic residues in the binding pockets of receptors like dopamine and serotonin receptors.[7][8] This dual role as a protective and pharmacophoric element makes it a strategic choice in the design of synthetic intermediates.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its synthesis, purification, and characterization.

2.1. Structural and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
CAS Number 744212-68-8
Appearance Predicted: White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform

2.2. Predicted Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

    • 4.65 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

    • 3.60-3.70 (m, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).

    • 3.30-3.40 (m, 2H): Methylene protons at the 6-position of the piperidinone ring.

    • 2.40-2.50 (m, 1H): Methine proton at the 5-position.

    • 2.20-2.30 (m, 2H): Methylene protons at the 3-position.

    • 1.80-2.00 (m, 2H): Methylene protons at the 4-position.

    • 1.70 (br s, 1H): Hydroxyl proton (-OH).

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • 171.0: Carbonyl carbon of the lactam (C=O).

    • 137.0: Quaternary aromatic carbon of the benzyl group.

    • 128.8 (2C), 127.8, 127.5 (2C): Aromatic carbons of the benzyl group.

    • 65.0: Methylene carbon of the hydroxymethyl group (-CH₂-OH).

    • 51.0: Methylene carbon of the benzyl group (N-CH₂-Ph).

    • 49.0: Methylene carbon at the 6-position.

    • 40.0: Methine carbon at the 5-position.

    • 29.0: Methylene carbon at the 3-position.

    • 22.0: Methylene carbon at the 4-position.

  • FT-IR (KBr, cm⁻¹):

    • 3400 (broad): O-H stretch of the hydroxyl group.

    • 3030, 2920, 2850: C-H stretches (aromatic and aliphatic).

    • 1640 (strong): C=O stretch of the amide (lactam).[12]

    • 1495, 1450: C=C stretches of the aromatic ring.

    • 1050: C-O stretch of the primary alcohol.

  • Mass Spectrometry (EI):

    • m/z 205 (M⁺): Molecular ion.

    • m/z 174: [M - CH₂OH]⁺

    • m/z 91: Tropylium ion [C₇H₇]⁺ (characteristic for benzyl group).

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible route involves the formation of the 5-(hydroxymethyl)piperidin-2-one core, followed by N-benzylation.

3.1. Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection points to 5-(hydroxymethyl)piperidin-2-one (δ-valerolactam with a 5-hydroxymethyl group) and a benzylating agent. The 5-(hydroxymethyl)piperidin-2-one can be derived from the reduction of a 5-carboxy- or 5-alkoxycarbonyl-piperidin-2-one, which in turn can be synthesized from glutamic acid or a related derivative.

Retrosynthesis target This compound intermediate1 5-(Hydroxymethyl)piperidin-2-one target->intermediate1 N-Benzylation intermediate2 5-Carboxy-piperidin-2-one intermediate1->intermediate2 Carboxylic Acid Reduction start Glutamic Acid intermediate2->start Cyclization

Caption: Retrosynthetic analysis of the target molecule.

3.2. Detailed Step-by-Step Protocol

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Synthesis of 5-Oxo-pyrrolidine-2-carboxylic acid (Pyroglutamic Acid)

  • To a round-bottom flask, add L-Glutamic acid (100 g, 0.68 mol) and water (100 mL).

  • Heat the mixture in an oil bath at 140-150 °C with stirring.

  • Continue heating for 3-4 hours until the evolution of water ceases and the mixture solidifies upon cooling.

  • Recrystallize the crude product from water to yield pyroglutamic acid as a white crystalline solid.

Step 2: Reduction to 5-(Hydroxymethyl)pyrrolidin-2-one

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (28 g, 0.74 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of pyroglutamic acid (30 g, 0.23 mol) in anhydrous THF (300 mL) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water (28 mL), 15% aqueous NaOH (28 mL), and water (84 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with hot THF.

  • Combine the filtrates and concentrate under reduced pressure to yield 5-(hydroxymethyl)pyrrolidin-2-one as a viscous oil.

Step 3: N-Benzylation to this compound

  • Dissolve 5-(hydroxymethyl)pyrrolidin-2-one (10 g, 0.087 mol) in anhydrous dimethylformamide (DMF) (150 mL) in a round-bottom flask.

  • Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 4.2 g, 0.104 mol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (11.4 mL, 0.096 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[5]

3.3. Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Step Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid Pyroglutamic Acid Glutamic_Acid->Pyroglutamic_Acid Heat, H₂O Hydroxymethyl_Lactam 5-(Hydroxymethyl)pyrrolidin-2-one Pyroglutamic_Acid->Hydroxymethyl_Lactam 1. LiAlH₄, THF 2. Workup Target This compound Hydroxymethyl_Lactam->Target NaH, Benzyl Bromide, DMF

Caption: Synthetic workflow for the target intermediate.

Application in the Synthesis of a Dopamine D₂ Receptor Antagonist Scaffold

The this compound scaffold is an excellent starting point for the synthesis of CNS agents, such as dopamine D₂ receptor antagonists, which are used in the treatment of schizophrenia and other psychotic disorders.[7][13] The hydroxymethyl group can be elaborated to introduce a side chain that mimics the pharmacophore of known D₂ antagonists.

4.1. Case Study: Elaboration into a D₂ Antagonist Precursor

4.1.1. Mechanistic Rationale and Reaction Scheme

Pharmacophore models of many D₂ antagonists reveal the importance of a basic nitrogen atom situated at a specific distance from an aromatic moiety.[2][7] We can leverage the hydroxymethyl group of our intermediate to install such a feature. The strategy involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a suitable amine-containing fragment. A common fragment in D₂ antagonists is a substituted piperazine.

Reaction Scheme:

  • Activation of the Hydroxyl Group: The primary alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine.

  • Nucleophilic Substitution: The resulting tosylate is then reacted with a protected piperazine, such as N-Boc-piperazine, in a nucleophilic substitution reaction. The Boc group can be subsequently removed to reveal the basic nitrogen.

4.1.2. Detailed Experimental Protocol

Step 1: Synthesis of (1-Benzyl-2-oxopiperidin-5-yl)methyl 4-methylbenzenesulfonate

  • Dissolve this compound (5 g, 24.4 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Add triethylamine (6.8 mL, 48.8 mmol).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (5.1 g, 26.8 mmol) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL), and brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-((1-benzyl-2-oxopiperidin-5-yl)methyl)piperazine-1-carboxylate

  • Dissolve the crude tosylate from the previous step in acetonitrile (100 mL).

  • Add N-Boc-piperazine (5.0 g, 26.8 mmol) and potassium carbonate (K₂CO₃) (6.7 g, 48.8 mmol).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane gradient) to obtain the Boc-protected piperazine derivative.

4.1.3. Pathway Diagram for Elaboration

Elaboration_Pathway Start 1-Benzyl-5-(hydroxymethyl) piperidin-2-one Intermediate (1-Benzyl-2-oxopiperidin-5-yl)methyl 4-methylbenzenesulfonate Start->Intermediate TsCl, TEA, DCM Product Boc-Protected D₂ Antagonist Precursor Intermediate->Product N-Boc-Piperazine, K₂CO₃, MeCN

Caption: Synthetic pathway to a D₂ antagonist precursor.

Structure-Activity Relationship (SAR) Insights

The resulting D₂ antagonist precursor can be further modified to explore SAR.

5.1. Impact of the Piperidinone Core and N-Benzyl Group

  • Lactam Carbonyl: The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events.[4]

  • N-Benzyl Group: As previously mentioned, the benzyl group can provide important hydrophobic and cation-π interactions. Substitution on the benzyl ring can be used to modulate electronic properties and steric bulk to optimize binding affinity and selectivity.

5.2. Modifications of the 5-Substituent and their Pharmacological Consequences

The following table summarizes potential modifications to the 5-position side chain and their expected impact on D₂ receptor antagonism, based on known SAR for this target class.

ModificationRationaleExpected Impact on Activity
Varying the terminal amine The nature of the basic nitrogen is crucial for the key ionic interaction with an aspartate residue (Asp114 in the D₂ receptor).Secondary amines may show different pKa and binding kinetics compared to tertiary amines.
Introducing substituents on the piperazine ring Aromatic substituents on the piperazine ring can engage in additional hydrophobic or electronic interactions within the binding pocket.Can significantly increase affinity and selectivity (e.g., o-methoxyphenyl, dichlorophenyl).
Altering the linker length The distance between the piperidinone core and the basic nitrogen is critical for optimal receptor geometry.Lengthening or shortening the linker can decrease activity if the optimal distance is not maintained.
Conversion of the lactam to a lactone or other heterocycle Bioisosteric replacement of the lactam can modulate solubility, metabolic stability, and hydrogen bonding capacity.May lead to novel scaffolds with improved pharmacokinetic profiles.

Future Perspectives and Emerging Applications

The versatility of this compound extends beyond dopamine receptor antagonists. The strategic placement of its functional groups makes it an attractive starting point for the synthesis of ligands for other CNS targets, including:

  • Serotonin (5-HT) Receptors: Many 5-HT receptor ligands also feature a basic nitrogen at a defined distance from an aromatic system.[14]

  • Sigma (σ) Receptors: Piperidine-based scaffolds are common in high-affinity sigma receptor ligands, which are being investigated for the treatment of various neurological and psychiatric disorders.

  • Muscarinic Acetylcholine Receptors (mAChRs): Chiral piperidine derivatives are key components of selective muscarinic agonists and antagonists.

The development of novel, stereoselective methods for the synthesis of substituted piperidinones will further enhance the utility of this and related scaffolds in CNS drug discovery.

Conclusion

This compound represents a strategically designed and highly valuable intermediate for the synthesis of complex CNS-active molecules. Its synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the construction of diverse chemical libraries. The inherent chirality and the dual role of the N-benzyl group as both a protecting group and a pharmacophoric element underscore its utility. As demonstrated in the case study of a dopamine D₂ receptor antagonist precursor, this building block enables the efficient installation of key pharmacophoric features, paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

Physicochemical properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 744212-68-8), a substituted δ-valerolactam of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceutically active compounds, making its derivatives valuable scaffolds for drug discovery.[1][2] This document consolidates predicted and theoretical data, outlines robust analytical methodologies for characterization, and presents detailed experimental protocols for property determination. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in synthesis, screening, and formulation.

Chemical Identity and Molecular Structure

This compound is a chiral molecule featuring a six-membered piperidin-2-one (δ-valerolactam) ring.[3] The core structure is N-substituted with a benzyl group and C-5 substituted with a hydroxymethyl group. These functional groups dictate its chemical reactivity, solubility, and potential for intermolecular interactions.

  • IUPAC Name: this compound

  • CAS Number: 744212-68-8[4][5]

  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational predictions, as extensive experimental data for this specific molecule is not widely published.

PropertyValueSource / MethodJustification and Scientific Insight
Boiling Point 422.3 ± 28.0 °CPredicted[4]The high boiling point is attributed to the molecule's high molecular weight and the presence of a polar lactam and a hydrogen-bond-donating hydroxyl group, which increase intermolecular forces.
Density 1.148 ± 0.06 g/cm³Predicted[4]The density, greater than that of water, is consistent with a molecule containing multiple heteroatoms (N, O) and an aromatic ring within a compact structure.
Melting Point Not reportedLiterature Survey[6]The solid-state properties are undetermined. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation. The presence of both rigid (aromatic) and flexible (piperidine) components, along with hydrogen bonding capability, suggests it will be a crystalline solid at room temperature.
pKa 14.73 ± 0.10Predicted[4]This predicted value corresponds to the acidity of the primary alcohol (hydroxyl group). The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl, an amide resonance effect. The carbonyl oxygen is weakly basic.[7]
LogP (Partition Coeff.) Not reportedTheoreticalThe LogP value, representing the ratio of concentrations in octanol and water, is a key indicator of lipophilicity.[8][9] The benzyl group contributes significantly to a positive LogP, indicating lipophilicity, while the hydroxymethyl and polar lactam functionalities increase hydrophilicity. The overall value is expected to be moderately positive. Computational methods based on atomic or group contributions can provide a reliable estimate.[10][11][12]
Aqueous Solubility Not reportedTheoreticalSolubility will be a balance between the hydrophilic hydroxymethyl and lactam groups, which can hydrogen bond with water, and the large, hydrophobic benzyl group. It is expected to have limited solubility in water but good solubility in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

  • Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen to deprotonate the lactam nitrogen without competing in the subsequent nucleophilic substitution reaction with benzyl bromide.

  • Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is ideal as it can dissolve the starting materials and effectively solvate the cation of the base, enhancing the nucleophilicity of the lactam anion.

  • Purification Method: Column chromatography is the method of choice for separating the polar product from less polar starting materials (benzyl bromide) and non-polar impurities, owing to the product's hydroxyl and lactam groups.

Analytical and Spectroscopic Characterization

Unambiguous identification and purity assessment are achieved through a combination of modern spectroscopic techniques. Below are the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

  • ¹H NMR:

    • Aromatic Protons: A multiplet integrating to 5 protons is expected in the δ 7.2-7.4 ppm range, characteristic of the monosubstituted benzene ring of the benzyl group.[14]

    • Benzyl CH₂: A singlet (or AB quartet if sterically hindered) integrating to 2 protons is anticipated around δ 4.5 ppm, deshielded by the adjacent nitrogen and aromatic ring.

    • Piperidine Ring Protons: A series of complex multiplets integrating to 7 protons would appear between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

    • Hydroxymethyl CH₂OH: Protons of the CH₂ group will likely appear as a doublet of doublets or a multiplet around δ 3.5-3.8 ppm. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the δ 170-175 ppm region, typical for a lactam carbonyl.[15]

    • Aromatic Carbons: Four signals are expected between δ 127-140 ppm; one quaternary carbon (ipso) and three CH carbons with different chemical environments.

    • Benzyl CH₂: A signal around δ 50-55 ppm.

    • Piperidine Ring Carbons: Signals for the five ring carbons will appear in the aliphatic region (δ 20-60 ppm).

    • Hydroxymethyl CH₂OH: A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorption bands are expected in the 2850-2960 cm⁻¹ region.

  • C=O Stretch (Amide I): A very strong, sharp absorption band is characteristic for the lactam carbonyl group, expected around 1630-1680 cm⁻¹. The six-membered ring structure results in minimal ring strain, placing the absorption in the typical range for secondary amides.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): For Electron Ionization (EI), a molecular ion peak would be observed at m/z = 219.

  • Key Fragmentation: The most prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the benzyl group. Another significant fragmentation pathway would be the loss of the hydroxymethyl group (•CH₂OH, 31 Da), leading to a fragment at m/z = 188.

X-ray Crystallography

While no public crystal structure exists for this specific compound, single-crystal X-ray diffraction would be the definitive method for confirming its solid-state structure, including the absolute stereochemistry and the conformation of the piperidine ring. For related piperidinone derivatives, the six-membered heterocycle typically adopts a stable chair conformation to minimize steric strain.[17][18]

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining key properties in a research setting.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the concentration of a saturated solution of the title compound in water at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours. This duration ensures that equilibrium between the solid and dissolved states is reached. The continued presence of undissolved solid is crucial for ensuring saturation.

  • Phase Separation: Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature for the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Determine the original concentration in the saturated solution (e.g., in mg/mL or µM) by back-calculating from the dilution factor.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a sample of the title compound and to separate it from potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • Mobile Phase: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

    • Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid is added to improve peak shape by protonating any basic sites and suppressing silanol interactions.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the benzyl group will strongly absorb.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are governed by the interplay of its benzyl, lactam, and hydroxymethyl moieties. While many of its core properties are currently based on theoretical predictions, this guide provides a robust framework for its empirical investigation. The outlined analytical methods and experimental protocols offer a clear path for researchers to validate these predictions and fully characterize the compound. A thorough understanding of its solubility, lipophilicity, and spectral signatures is paramount for its successful application in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Characterization of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from a thorough examination of analogous molecular structures and foundational spectroscopic principles, offering a robust predictive framework for the characterization of this molecule.

Introduction

This compound is a substituted piperidinone derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products.[1] The incorporation of a benzyl group at the nitrogen atom and a hydroxymethyl substituent at the C5 position introduces specific structural features that are expected to modulate its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

The structure of this compound features a six-membered piperidin-2-one ring, an N-benzyl group, and a hydroxymethyl substituent at the 5-position. The stereochemistry at the C5 position will influence the complexity of the NMR spectra. This guide will consider the compound as a racemate unless otherwise specified.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the piperidinone ring, and the protons of the hydroxymethyl group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (C₆H₅)7.20 - 7.40Multiplet-
Benzylic (N-CH₂ -Ph)~4.60Singlet (or AB quartet)-
Hydroxymethyl (-CH₂ -OH)3.50 - 3.70Doublet of doublets~5, ~11
Piperidinone H6eq3.30 - 3.50Multiplet-
Piperidinone H6ax2.90 - 3.10Multiplet-
Piperidinone H3eq2.50 - 2.70Multiplet-
Piperidinone H3ax2.20 - 2.40Multiplet-
Piperidinone H52.00 - 2.20Multiplet-
Piperidinone H4eq1.90 - 2.10Multiplet-
Piperidinone H4ax1.60 - 1.80Multiplet-
Hydroxyl (-OH)VariableBroad singlet-
Rationale and Interpretation
  • Aromatic Protons: The five protons of the benzyl group are expected to resonate in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.[2]

  • Benzylic Protons: The two protons of the benzylic methylene group (N-CH₂-Ph) are diastereotopic due to the chiral center at C5. Therefore, they are expected to appear as an AB quartet, though they may resolve as a singlet depending on the solvent and magnetic field strength. Their chemical shift is predicted to be around 4.60 ppm due to the deshielding effect of the adjacent nitrogen and the phenyl ring.[3]

  • Hydroxymethyl Protons: The two protons of the hydroxymethyl group (-CH₂-OH) are also diastereotopic and will likely appear as a doublet of doublets, with a chemical shift around 3.50-3.70 ppm.[4][5]

  • Piperidinone Ring Protons: The protons on the piperidinone ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons adjacent to the nitrogen (H6) and the carbonyl group (H3) will be the most deshielded of the ring protons. Axial and equatorial protons will have different chemical shifts.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet and may exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~172
Aromatic C (quaternary)~137
Aromatic CH127 - 129
Hydroxymethyl (-C H₂-OH)~65
Benzylic (N-C H₂-Ph)~52
Piperidinone C6~50
Piperidinone C5~38
Piperidinone C3~32
Piperidinone C4~25
Rationale and Interpretation
  • Carbonyl Carbon: The lactam carbonyl carbon (C2) is expected to be the most downfield signal, appearing around 172 ppm.[6]

  • Aromatic Carbons: The aromatic carbons of the benzyl group will resonate in the 127-137 ppm region. The quaternary carbon attached to the methylene group will be at the lower end of this range.[2]

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is predicted to be around 65 ppm.

  • Benzylic Carbon: The benzylic carbon (N-CH₂-Ph) will be deshielded by the nitrogen and the phenyl ring, with an expected chemical shift of approximately 52 ppm.[2]

  • Piperidinone Ring Carbons: The chemical shifts of the piperidinone ring carbons are influenced by their proximity to the nitrogen, the carbonyl group, and the hydroxymethyl substituent. The C6 carbon, being adjacent to the nitrogen, is expected to be the most downfield of the ring's sp³ carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3400Broad, MediumO-H stretch (alcohol)
3030 - 3080MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (lactam)
1450 - 1600Medium-WeakC=C stretch (aromatic ring)
~1050MediumC-O stretch (alcohol)
690 - 770StrongC-H bend (aromatic, out-of-plane)
Rationale and Interpretation
  • O-H Stretch: A broad and medium intensity peak around 3400 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidinone ring and the benzylic methylene group will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1650 cm⁻¹ is a key indicator of the lactam carbonyl group. The exact position can be influenced by ring strain and substituents.[6][8]

  • C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected to appear around 1050 cm⁻¹.

  • Aromatic C-H Bends: Strong out-of-plane C-H bending vibrations for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For this compound (C₁₃H₁₇NO₂), the exact mass is 219.1259 g/mol .

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak at m/z = 219 is expected to be observed.

  • Loss of Benzyl Group: A very common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z = 91 . This is often the base peak.[9] The remaining fragment would have an m/z of 128.

  • Loss of Hydroxymethyl Group: Cleavage of the C5-CH₂OH bond would result in a fragment at m/z = 188 (M - 31).

  • Other Fragmentations: Other potential fragmentations include the loss of water (H₂O) from the molecular ion (m/z = 201), and various cleavages of the piperidinone ring.

Logical Fragmentation Workflow

fragmentation M [C₁₃H₁₇NO₂]⁺˙ m/z = 219 Molecular Ion F91 [C₇H₇]⁺ m/z = 91 Tropylium Ion (Base Peak) M->F91 - •C₆H₁₀NO₂ F128 [C₆H₁₀NO₂]⁺ m/z = 128 M->F128 - •C₇H₇ F188 [C₁₂H₁₄NO]⁺ m/z = 188 Loss of •CH₂OH M->F188 - •CH₂OH F201 [C₁₃H₁₅NO]⁺˙ m/z = 201 Loss of H₂O M->F201 - H₂O

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on established principles and data from structurally related molecules. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar compounds. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.

References

An In-depth Technical Guide on the Safe Handling of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for the novel research compound, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. As specific safety data for this molecule is not extensively documented, this guide synthesizes information from structurally related compounds, established laboratory safety principles, and a risk-based assessment approach. It is intended for researchers, scientists, and drug development professionals who may synthesize, handle, or characterize this and other novel chemical entities. The guide covers hazard assessment, personal protective equipment, storage and handling, emergency procedures, and waste disposal, as well as protocols for synthesis and analytical characterization.

Introduction and Compound Overview

This compound is a substituted piperidone derivative. The piperidone scaffold is a significant pharmacophore found in a variety of biologically active molecules and is a key building block in medicinal chemistry. The presence of the N-benzyl group and a hydroxymethyl substituent suggests potential for further chemical modification, making it a valuable intermediate in synthetic research. Given its status as a novel research chemical, a thorough and cautious approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of the research.

This guide is structured to provide a logical flow from understanding the potential hazards to implementing practical safety measures in a laboratory setting.

Hazard Assessment: An Analog-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment based on structural analogs is a scientifically sound and necessary first step. The primary analog for this assessment is N-Benzyl-4-piperidone.

2.1. Anticipated Hazards of this compound

Based on the SDS for N-Benzyl-4-piperidone, the following hazards should be anticipated for this compound[1]:

  • Skin Irritation and Corrosion: Similar piperidone derivatives are known to cause skin irritation.[2] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation.[2]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Combustibility: While not highly flammable, it should be treated as a combustible liquid, particularly at elevated temperatures.[1]

Table 1: Hazard Classification and GHS Pictograms (Inferred)

Hazard ClassGHS PictogramSignal WordHazard Statement (Anticipated)
Acute Toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
alt text
WarningH335: May cause respiratory irritation.

This table is based on an analog-based hazard assessment and should be used for guidance pending experimental verification.

2.2. The Principle of Self-Validating Protocols

For any novel compound, the initial handling protocols should be designed with a higher degree of caution. As more is learned about the compound's properties through experimental work, these protocols can be refined. This iterative process of risk assessment and protocol adjustment is a cornerstone of laboratory safety.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential when handling this compound.

3.1. Engineering Controls

  • Fume Hood: All manipulations of the solid compound or its solutions that could generate dust or aerosols should be conducted in a certified chemical fume hood.[5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

3.2. Personal Protective Equipment

The minimum required PPE when handling this compound includes:[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

  • Body Protection: A flame-retardant lab coat should be worn at all times.[7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with larger quantities, consider double-gloving or using heavier-duty gloves.[6] Always check for glove integrity before and during use.

  • Foot Protection: Closed-toe shoes are required in all laboratory settings.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Eye_Protection Chemical Splash Goggles (Face shield for splash risk) Hand_Protection Nitrile Gloves (Double-glove for extended use) Body_Protection Flame-Retardant Lab Coat Foot_Protection Closed-Toe Shoes Fume_Hood Chemical Fume Hood Ventilation Adequate Lab Ventilation Safety_Shower Safety Shower & Eyewash Researcher Researcher Handling Handling of This compound Researcher->Handling Initiates Handling->Eye_Protection Mandates Handling->Hand_Protection Mandates Handling->Body_Protection Mandates Handling->Foot_Protection Mandates Handling->Fume_Hood Requires Handling->Ventilation Requires Handling->Safety_Shower Requires

Caption: Required PPE and Engineering Controls for Handling.

Storage and Handling

Proper storage and handling are critical to maintaining the stability of the compound and preventing accidental exposure or incompatible reactions.

4.1. Storage

  • Container: Store in a tightly closed, properly labeled container.[1] The label should include the compound name, structure, date received, and any known hazards.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8][9][10] It is recommended to store this compound in a designated cabinet for organic compounds.

  • Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.[1][11][12] Do not store alphabetically unless compounds are compatible.[8]

4.2. Handling

  • General Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact the appropriate emergency response team.

Synthesis and Analytical Workflows

The synthesis of N-substituted piperidones often involves the use of various reagents that require careful handling.

6.1. General Synthetic Protocol (Illustrative)

The synthesis of N-substituted piperidones can be achieved through various methods, including the alkylation of a piperidone precursor.[14][15] A general, illustrative protocol is provided below. This is a conceptual workflow and should be adapted based on specific literature procedures.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with 5-(hydroxymethyl)piperidin-2-one, a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate).

  • Alkylation: Add benzyl bromide or benzyl chloride dropwise to the stirred reaction mixture.

  • Reaction: Heat the mixture to the temperature specified in the literature procedure and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically subjected to an aqueous workup, which may involve extraction with an organic solvent.

  • Purification: The crude product is purified, most commonly by column chromatography on silica gel.

Synthesis_Workflow Start Start: 5-(hydroxymethyl)piperidin-2-one + Benzyl Halide Reaction Reaction (Solvent, Base, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Product Analysis->End Purity confirmed

Caption: General Synthetic Workflow for N-Alkylation.

6.2. Analytical Characterization

The characterization of this compound will typically involve standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Samples are typically prepared by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the lactam carbonyl and the hydroxyl group.

When preparing samples for analysis, always wear appropriate PPE.

Waste Disposal

All waste generated from the handling, synthesis, and analysis of this compound must be disposed of as hazardous chemical waste.

  • Liquid Waste: Organic liquid waste should be collected in a designated, properly labeled, and sealed container.[5][16] Halogenated and non-halogenated waste streams should be kept separate.[16]

  • Solid Waste: Contaminated solid waste, such as used silica gel, filter paper, and contaminated gloves, should be collected in a separate, labeled container for solid chemical waste.[17]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[17]

Never dispose of this compound or its waste down the drain.[5][17] Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

While this compound is a valuable compound for research and development, its novel nature necessitates a cautious and well-informed approach to safety. By leveraging data from structural analogs, adhering to established principles of laboratory safety, and implementing robust engineering controls and personal protective equipment protocols, researchers can handle this compound safely and effectively. This guide provides a framework for that safe handling, but it is incumbent upon every researcher to conduct their own risk assessments for their specific experimental conditions.

References

An In-Depth Technical Guide to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: LRMCTXDLWPUNPF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, characterization, and potential applications.

Introduction: The Significance of the Piperidinone Scaffold

The piperidinone scaffold, a six-membered heterocyclic ring containing a lactam functionality, is a privileged structure in medicinal chemistry.[1] These structures are prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities. The inherent conformational rigidity of the piperidine ring, combined with the hydrogen bonding capabilities of the lactam, allows for specific and high-affinity interactions with biological targets. The N-benzyl group is a common feature in many pharmacologically active piperidine derivatives, often contributing to target engagement through cation-π interactions and influencing the overall physicochemical properties of the molecule.[2][3] The inclusion of a hydroxymethyl substituent introduces a potential point for further derivatization and can enhance solubility and target interactions.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is fundamental for any scientific investigation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
InChIKey LRMCTXDLWPUNPF-UHFFFAOYSA-N-
CAS Number 744212-68-8[1][4]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
Physical Form Colorless to Yellow Liquid-
SMILES O=C1N(CC2=CC=CC=C2)CC(CO)CC1[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for related N-benzylpiperidine and piperidinone derivatives. A plausible synthetic approach would involve the N-alkylation of a pre-existing 5-(hydroxymethyl)piperidin-2-one precursor with benzyl bromide.

Below is a generalized, self-validating protocol for the N-benzylation of a piperidinone, which serves as a foundational methodology.

General N-Benzylation Protocol

This protocol outlines a standard procedure for the N-alkylation of a piperidine derivative, a common and robust reaction in organic synthesis.[1]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve piperidinone precursor and base in anhydrous solvent benzyl_halide Add benzyl halide dropwise at controlled temperature reagents->benzyl_halide 1. Addition reflux Heat to reflux and monitor by TLC benzyl_halide->reflux 2. Heating filter Cool and filter inorganic salts reflux->filter 3. Quenching extract Concentrate and perform liquid-liquid extraction filter->extract 4. Extraction dry Dry organic phase and concentrate in vacuo extract->dry 5. Drying chromatography Purify by column chromatography dry->chromatography 6. Purification

Caption: General workflow for the synthesis and purification of N-benzylpiperidines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-(hydroxymethyl)piperidin-2-one precursor (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The causality for the dropwise addition is to control any potential exothermicity of the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. This self-validating step ensures the reaction has proceeded as intended before moving to the work-up.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound. The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.[5]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (C₆H₅)7.20 - 7.40m5H
Benzyl CH₂~4.60s2H
Hydroxymethyl CH₂3.50 - 3.70m2H
Piperidinone Ring Protons1.80 - 3.40m7H
Hydroxyl OHvariablebr s1H

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (C₆H₅)127 - 138
Benzyl CH₂~50
Hydroxymethyl CH₂~65
Piperidinone Ring Carbons25 - 55

Logical Relationship of NMR Data to Structure:

G cluster_structure Molecular Structure cluster_nmr Expected NMR Signals structure_node aromatic_protons Aromatic Protons (δ 7.2-7.4) structure_node->aromatic_protons Corresponds to C₆H₅ group benzyl_protons Benzyl CH₂ (δ ~4.6) structure_node->benzyl_protons Corresponds to -CH₂-Ph hydroxymethyl_protons Hydroxymethyl CH₂ (δ 3.5-3.7) structure_node->hydroxymethyl_protons Corresponds to -CH₂OH ring_protons Piperidinone Protons (δ 1.8-3.4) structure_node->ring_protons Corresponds to piperidinone ring

References

Methodological & Application

Protocol for asymmetric synthesis of chiral piperidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Protocols for the Asymmetric Synthesis of Chiral Piperidin-2-ones

Abstract

The chiral piperidin-2-one (or δ-lactam) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The stereochemistry of this heterocyclic motif is often critical to its biological activity, making enantioselective synthesis a key challenge for drug development professionals and organic chemists. This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of chiral piperidin-2-ones, designed for researchers and scientists in the field. We delve into three major modern strategies: transition-metal catalyzed asymmetric hydrogenation, organocatalytic cascade reactions, and biocatalytic transformations. Each section explains the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols. The guide is structured to be a self-validating system, including methodologies for the crucial analysis of enantiomeric purity.

Introduction: The Significance of Chiral Piperidin-2-ones

Piperidin-2-ones are six-membered cyclic amides that are prevalent in a wide array of biologically active molecules.[2] Their rigidified backbone serves as a valuable peptidomimetic and a conformational constraint in drug design. The introduction of chirality into the piperidinone ring dramatically expands the accessible chemical space and is fundamental to achieving target specificity and therapeutic efficacy. Consequently, the development of robust and stereoselective methods to access these enantiopure building blocks is of paramount importance.[1][3]

This guide moves beyond a simple listing of reactions to provide a causal explanation for why certain protocols are effective. We will explore how catalyst-substrate interactions, reaction conditions, and enzyme specificity are manipulated to control the three-dimensional architecture of the final molecule.

Strategy 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. This approach typically involves the reduction of a prochiral unsaturated precursor, such as a dihydropyridinone, using hydrogen gas in the presence of a chiral transition-metal complex. The catalyst, composed of a metal center (e.g., Palladium, Rhodium, Iridium) and a chiral ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the substrate, resulting in one enantiomer in excess.[4][5]

Principle of Operation & Mechanistic Insight

The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols serves as an excellent example.[4][6] In this reaction, the aromatic pyrazin-2-ol substrate undergoes hydrogenation across two double bonds in a dynamic kinetic resolution process to form the chiral piperazin-2-one. The chiral phosphine ligand on the palladium catalyst is crucial for differentiating the enantiotopic faces of the intermediate imines, leading to high enantioselectivity.

Below is a generalized catalytic cycle illustrating the key steps in this transformation.

sub Unsaturated Precursor int1 Substrate-Catalyst Complex sub->int1 Coordination cat [Pd(II)-Chiral Ligand] cat->int1 h2 H₂ h2->int1 Oxidative Addition int2 Hydride Insertion (First Reduction) int1->int2 Face-selective H₂ delivery int3 Intermediate int2->int3 int4 Hydride Insertion (Second Reduction) int3->int4 Face-selective H₂ delivery prod Chiral Piperidin-2-one int4->prod Reductive Elimination prod->cat Catalyst Regeneration

Caption: Generalized workflow for asymmetric hydrogenation.

Protocol: Pd-Catalyzed Asymmetric Hydrogenation of 5,6-disubstituted Pyrazin-2-ols

This protocol is adapted from the work of Zhang et al. for the synthesis of chiral piperazin-2-ones, which are structurally analogous to piperidin-2-ones.[4]

Materials:

  • 5,6-disubstituted pyrazin-2-ol (Substrate 1a-1n, 0.2 mmol)

  • [Pd(TFA)₂] (3.3 mol%)

  • (R)-MeO-Biphep (Chiral Ligand, 3.3 mol%)

  • TsOH·H₂O (100 mol%)

  • DCM/Benzene (1:1 mixture, 3.0 mL)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, add [Pd(TFA)₂] (2.2 mg, 0.0066 mmol) and (R)-MeO-Biphep (3.8 mg, 0.0066 mmol) to a vial containing a stirrer bar. Add 1.0 mL of DCM and stir the mixture for 30 minutes at room temperature.

  • Reaction Setup: In a separate vial, dissolve the pyrazin-2-ol substrate (0.2 mmol) and TsOH·H₂O (38 mg, 0.2 mmol) in 1.5 mL of DCM and 1.5 mL of benzene.

  • Assembly: Transfer the substrate solution to the vial containing the pre-formed catalyst.

  • Hydrogenation: Place the vial into a high-pressure autoclave. Seal the reactor, purge it with hydrogen gas three times, and then pressurize to 1000 psi of H₂.

  • Reaction: Heat the reactor to 80 °C and stir for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral piperidin-2-one.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Section 5).

Data and Discussion

The choice of a palladium catalyst combined with a chiral bisphosphine ligand like MeO-Biphep is critical for achieving high enantioselectivity. The acidic additive (TsOH·H₂O) is believed to facilitate the tautomerization and hydrogenation process.[4] High pressure and elevated temperature are necessary to overcome the activation energy for the hydrogenation of the aromatic system.

EntrySubstrate (Ar¹, Ar²)Yield (%)ee (%)
1Phenyl, Phenyl9390
24-Me-Ph, Phenyl9588
34-F-Ph, Phenyl9489
42-Naphthyl, Phenyl9588
Data synthesized from results reported in the literature for analogous piperazin-2-ones.[4]

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For piperidin-2-one synthesis, bifunctional organocatalysts, such as chiral thioureas, are particularly effective. They can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding), thereby controlling the stereochemical outcome of the reaction.[7][8]

Principle of Operation & Mechanistic Insight

A common organocatalytic strategy is the cascade reaction, where a series of bond-forming events occur in a single pot. For example, a Michael addition followed by a cyclization/rearrangement can construct the piperidinone core with multiple stereocenters in a highly controlled manner. The chiral catalyst organizes the substrates in a specific orientation within the transition state, making one reaction pathway significantly more favorable.

cluster_TS Proposed Transition State catalyst Thiourea Catalyst nuc Nucleophile (e.g., enolate) catalyst->nuc H-Bond Activation elec Electrophile (e.g., Michael Acceptor) catalyst->elec H-Bond Activation nuc->elec C-C Bond Formation (si-face attack)

Caption: Bifunctional activation in an organocatalytic reaction.

Protocol: Organocatalytic Michael/Annulation Cascade

This protocol is conceptualized based on established principles of organocatalytic γ-lactam synthesis and can be adapted for δ-lactam synthesis by selecting appropriate starting materials (e.g., an amino-ketone and an α,β-unsaturated ester with a longer tether).[7][8]

Materials:

  • N-protected α-amino ketone (1.2 equiv)

  • α,β-Unsaturated ester derivative (1.0 equiv, 0.1 mmol)

  • Chiral thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)

  • Toluene (Solvent, 0.4 mL)

  • Molecular sieves (4Å, 20 mg)

Procedure:

  • Reaction Setup: To a flame-dried vial, add the α,β-unsaturated ester (0.1 mmol), the chiral thiourea catalyst (0.01 mmol), and activated 4Å molecular sieves.

  • Solvent Addition: Add 0.4 mL of anhydrous toluene and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).

  • Initiation: Add the N-protected α-amino ketone (0.12 mmol) to the mixture.

  • Reaction: Stir the reaction at the set temperature for 24-72 hours. Monitor the reaction's progress by TLC.

  • Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding a few drops of saturated NH₄Cl solution. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the chiral piperidin-2-one.

  • Analysis: Characterize the product and determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

Strategy 3: Biocatalytic Approaches

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging asymmetric syntheses under mild, environmentally friendly conditions.[9] For chiral piperidin-2-ones, key strategies include the enzymatic kinetic resolution of racemates and, more recently, direct C-H amidation to form the lactam ring.[10][11]

Principle of Operation: Enzymatic Kinetic Resolution (EKR)

In EKR, an enzyme selectively modifies one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For example, a lipase can selectively acylate the alcohol group of one enantiomer of a racemic hydroxy-piperidin-2-one precursor. The resulting acylated product and the unreacted alcohol enantiomer are now chemically distinct and can be easily separated by chromatography, providing access to both enantiomers with high optical purity.[10][12]

cluster_products Separable Products racemate Racemic Precursor (R)-Substrate + (S)-Substrate reagents Enzyme (e.g., Lipase) + Acyl Donor product_r (R)-Product (Acylated) reagents->product_r Fast Reaction product_s (S)-Substrate (Unreacted) reagents->product_s Slow/No Reaction

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol: Lipase-Catalyzed Resolution of a Piperidin-2-one Precursor

This protocol is based on the chemo-enzymatic resolution approach for accessing chiral piperidone derivatives.[10]

Materials:

  • Racemic N-protected 4-hydroxy-piperidin-2-one (1.0 equiv)

  • Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435)

  • Vinyl acetate (Acyl donor, 1.5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic N-protected 4-hydroxy-piperidin-2-one in the anhydrous solvent.

  • Enzyme Addition: Add the immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Acylation: Add vinyl acetate to the suspension.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress carefully by chiral HPLC or GC to stop at ~50% conversion. This is critical to achieve high ee for both the product and the remaining starting material.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate. The resulting mixture of the acetylated product and the unreacted alcohol can be separated by flash column chromatography.

  • Analysis: Determine the ee of both the recovered starting material and the acylated product by chiral HPLC.

Validation: Protocol for Determining Enantiomeric Excess

A successful asymmetric synthesis must be validated by accurately measuring the enantiomeric excess of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[13]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This causes one enantiomer to travel through the column faster than the other, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample.

General Protocol for Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the purified piperidin-2-one product in the mobile phase (e.g., 0.1-1.0 mg/mL).

  • Column and Mobile Phase Selection: Choose an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexane/isopropanol or similar). This often requires screening several conditions based on literature precedents for similar compounds.

  • Racemic Standard: First, inject a sample of the corresponding racemic material (if available) to determine the retention times of both enantiomers and confirm baseline separation.

  • Analysis: Inject the chiral sample.

  • Data Interpretation: Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

  • Alternative Methods: If HPLC is not feasible, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to differentiate the signals of the two enantiomers.[14][15]

A Asymmetric Synthesis Complete B Purify product via Flash Chromatography A->B C Prepare dilute sample (~0.5 mg/mL) B->C F Characterize Structure (NMR, HRMS) B->F D Analyze via Chiral HPLC C->D E Integrate Peaks & Calculate ee% D->E G Validated Chiral Product E->G F->G

Caption: Post-synthesis validation workflow.

Conclusion

The asymmetric synthesis of chiral piperidin-2-ones is a dynamic and evolving field. Transition-metal catalysis offers high efficiency and broad substrate scope, often leveraging well-understood ligands and mechanisms. Organocatalysis provides a metal-free alternative that excels in creating complex molecules through elegant cascade reactions. Finally, biocatalysis presents an environmentally benign path, harnessing the unparalleled selectivity of enzymes. The choice of method depends on the specific target molecule, available resources, and desired scale. By understanding the principles behind each protocol and performing rigorous validation, researchers can confidently and effectively synthesize these valuable chiral building blocks for application in drug discovery and development.

References

Application Note: 1-Benzyl-5-(hydroxymethyl)piperidin-2-one as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] This application note explores the utility of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one , a highly functionalized building block, for the discovery of novel therapeutics. We delve into the strategic importance of its structural features: the N-benzyl group, known to facilitate crucial cation-π interactions with biological targets, and the C5-hydroxymethyl group, which provides a versatile handle for synthetic elaboration and influences physicochemical properties.[4][5] This guide presents hypothesized therapeutic applications in oncology, neurodegenerative disorders, and infectious diseases, supported by detailed protocols for chemical derivatization, target-based screening, cell-based assays, and early ADME-Tox profiling. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this scaffold in modern drug discovery campaigns.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered piperidine heterocycle is one of the most significant building blocks in the pharmaceutical industry, present in over twenty classes of drugs.[1][2] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as a three-dimensional framework to orient functional groups for optimal interaction with biological targets.[4] The presence of a nitrogen atom allows for modulation of basicity and salt formation to improve solubility, while its sp3-hybridized carbons offer multiple points for substitution.[3]

This compound is a particularly compelling starting point for medicinal chemistry programs. It combines three key features:

  • A Piperidin-2-one (δ-valerolactam) Core: This cyclic amide structure introduces conformational rigidity and specific hydrogen bonding capabilities compared to a simple piperidine ring.

  • An N-Benzyl Group: This moiety is a well-established pharmacophore found in numerous CNS-active drugs, including the acetylcholinesterase inhibitor Donepezil.[4] It can engage in hydrophobic and π-stacking interactions within protein binding sites and is crucial for fine-tuning a compound's efficacy and physicochemical properties.[4][5]

  • A C5-Hydroxymethyl Group: This primary alcohol is a critical functional handle. It serves as a hydrogen bond donor and acceptor, enhancing potential target interactions and aqueous solubility. More importantly, it is a versatile site for chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).

Molecular Profile and Physicochemical Properties

A thorough understanding of a scaffold's intrinsic properties is the foundation of rational drug design. The key physicochemical parameters of this compound are summarized below.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₃H₁₇NO₂Provides the elemental composition.
Molecular Weight 219.28 g/mol Low molecular weight, ideal starting point for "Rule of 5" compliant lead generation.
XLogP3 1.1Indicates a favorable balance of lipophilicity and hydrophilicity for potential oral bioavailability.
H-Bond Donors 1The hydroxyl group can engage in critical interactions with target proteins.
H-Bond Acceptors 2The lactam carbonyl and hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bonds 3Provides conformational flexibility to adapt to various binding pockets.

Hypothesized Therapeutic Applications and Design Strategies

The unique combination of structural motifs in this compound suggests its utility across multiple therapeutic areas. We propose three primary avenues for exploration.

Neurodegenerative Diseases

Rationale: The N-benzylpiperidine motif is a hallmark of compounds targeting the central nervous system.[4] Derivatives of this scaffold could be developed as modulators of enzymes implicated in neurodegeneration, such as Monoacylglycerol Lipase (MAGL), whose inhibitors have shown therapeutic potential.[6][7] Design Strategy: Utilize the C5-hydroxymethyl group to introduce moieties that can form additional interactions in the active site of neurological targets. For example, ether or ester derivatives can be synthesized to probe hydrophobic pockets, while conversion to an amine could introduce new ionic interactions.

Oncology

Rationale: Piperidine derivatives have demonstrated a wide range of anticancer activities.[8] Specifically, the development of inhibitors for enzymes like MAGL and Tankyrase (TNKS), which are overexpressed in certain cancers, represents a promising strategy.[7] Furthermore, the piperidone structure is a component of some histone deacetylase (HDAC) inhibitors. Design Strategy: Create a focused library of derivatives by modifying both the benzyl ring and the C5-hydroxymethyl group. Substitutions on the benzyl ring (e.g., with halogens or electron-withdrawing groups) can modulate electronic properties and target affinity, a known strategy for improving potency.[5]

Infectious Diseases

Rationale: The piperidin-4-one scaffold, structurally related to our compound of interest, is known to be a template for potent antimicrobial and antifungal agents.[9][10] The N-benzyl group can also contribute to antimicrobial activity. Design Strategy: Generate a diverse library of derivatives with variations at the C5 position (e.g., ethers, esters, carbamates) and screen them against a panel of pathogenic bacteria and fungi. This high-throughput screening approach can rapidly identify initial hits for further optimization.

Experimental Protocols

The following protocols provide a detailed framework for synthesizing, screening, and evaluating derivatives of this compound.

Protocol 1: General Synthetic Strategy for Library Generation

The C5-hydroxymethyl group is the primary site for chemical diversification. A general workflow for creating a library of ether and ester derivatives is presented below. This approach enables a systematic exploration of the structure-activity relationship.

G cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Focused Compound Library SM 1-Benzyl-5-(hydroxymethyl) piperidin-2-one ether Etherification (e.g., Williamson Synthesis) NaH, R-X, THF SM->ether ester Esterification (e.g., Acylation) R-COCl, Pyridine, DCM SM->ester lib_ether C5-Ether Derivatives ether->lib_ether lib_ester C5-Ester Derivatives ester->lib_ester

Caption: Synthetic workflow for derivatization of the C5-hydroxymethyl group.

Step-by-Step Protocol: Synthesis of a C5-Ether Derivative (Example)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a nucleophilic alkoxide, which is necessary for the subsequent substitution reaction.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Then, add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) dropwise.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol describes a robust, high-throughput assay to screen for inhibitors of Monoacylglycerol Lipase (MAGL).

G prep Prepare Assay Buffer & Reagents plate Dispense Test Compounds into 384-well plate prep->plate enzyme Add Recombinant Human MAGL Enzyme plate->enzyme incub1 Pre-incubate (15 min, RT) enzyme->incub1 sub Add Fluorogenic Substrate incub1->sub incub2 Incubate (30 min, RT, protected from light) sub->incub2 read Read Fluorescence (Ex/Em = 535/587 nm) incub2->read analyze Calculate % Inhibition & Determine IC₅₀ read->analyze

Caption: Workflow for a fluorometric MAGL enzyme inhibition assay.

Step-by-Step Methodology:

  • Materials:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Recombinant human MAGL enzyme.

    • Fluorogenic Substrate (e.g., Arachidonoyl-1-pyrenemethylamide).

    • Test compounds (dissolved in DMSO).

    • Positive Control: JZL184 (a known MAGL inhibitor).

    • Black, opaque 384-well microplates.

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the assay plate. Include wells for "no inhibitor" (DMSO only) and "positive control".

  • Enzyme Addition: Dilute the MAGL enzyme to the desired concentration in cold Assay Buffer. Add 20 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

    • Causality: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying competitive and non-competitive inhibitors.

  • Reaction Initiation: Prepare the substrate solution in Assay Buffer. Add 20 µL of the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm, specific to the substrate used).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation inhibition in adherent cell lines.[8]

G seed Seed Cells in 96-well Plates attach Incubate 24h (allow cells to attach) seed->attach treat Add Serial Dilutions of Test Compounds attach->treat incubate Incubate 48-72h treat->incubate fix Fix Cells (Trichloroacetic Acid) incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash Unbound Dye (Acetic Acid) stain->wash solubilize Solubilize Bound Dye (Tris Base) wash->solubilize read Read Absorbance (510 nm) solubilize->read analyze Calculate % Growth Inhibition & Determine GI₅₀ read->analyze

Caption: Step-by-step workflow for the SRB antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cell line) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add 100 µL of media containing serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4 °C for 1 hour.

    • Causality: TCA fixes the cells by precipitating proteins, ensuring that the total cellular protein mass at the end of the treatment period is measured.

  • Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plates for 5 minutes and read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Interpretation and Hit-to-Lead Progression

The data generated from these initial screens must be carefully analyzed to guide the drug discovery process. A compound's journey from an initial "hit" to a "lead" candidate depends on a multi-parameter optimization process.

G start Primary Screen Hit (e.g., MAGL IC₅₀ < 10 µM) decision1 Potency Confirmation & Cell Activity? start->decision1 decision2 Selectivity vs. Off-Targets? decision1->decision2 Yes stop Terminate Series decision1->stop No decision3 Favorable ADME Profile? (Solubility, Stability) decision2->decision3 Yes optimize Synthesize Analogs (SAR Expansion) decision2->optimize No (Poor Selectivity) lead Lead Candidate decision3->lead Yes decision3->optimize No (Poor ADME) optimize->decision1

Caption: Decision-making pathway for hit-to-lead optimization.

Conclusion

This compound is a high-value scaffold for modern drug discovery. Its constituent parts—the conformationally defined piperidinone core, the target-engaging N-benzyl group, and the synthetically versatile C5-hydroxymethyl handle—provide a robust platform for generating novel chemical entities. By applying systematic derivatization strategies and integrated screening funnels as outlined in this guide, research teams can efficiently explore the therapeutic potential of this scaffold in areas of high unmet medical need, including oncology and neurodegenerative disease.

References

HPLC purification method for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparative HPLC Purification of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Abstract: This application note provides a comprehensive, technically-grounded guide for the purification of this compound, a key heterocyclic intermediate, using preparative High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind method development, from initial analytical scouting to full preparative scale-up, emphasizing the scientific principles that govern the separation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification protocol.

Introduction

This compound is a substituted δ-valerolactam derivative. Compounds featuring the piperidinone scaffold are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and natural products. The presence of a chiral center at the C5 position and multiple functional groups—a polar hydroxymethyl group, a moderately polar lactam, and a non-polar benzyl group—makes its purification a non-trivial task. Achieving high purity (>99%) is critical for its use in subsequent synthetic steps and for accurate biological evaluation.

Preparative HPLC is the premier technique for isolating such compounds with high purity and recovery.[1][2] This guide outlines a systematic approach to developing a scalable reversed-phase HPLC (RP-HPLC) method, tailored to the specific physicochemical properties of the target molecule.

Chromatographic Method Development: A Principle-Driven Approach

The successful purification of any compound is predicated on a thorough understanding of its chemical properties. The structure of this compound dictates the strategy for its separation.

  • Polarity and HPLC Mode Selection: The molecule possesses both hydrophobic (benzyl group) and hydrophilic (hydroxymethyl group) regions, resulting in intermediate polarity. This profile makes it an ideal candidate for Reversed-Phase HPLC , which separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3][4] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds, the significant non-polar character from the benzyl group ensures sufficient retention on a standard C18 column.[5][6]

  • UV Absorbance and Detector Selection: The benzyl group contains a phenyl ring, which is a strong chromophore. This allows for sensitive and straightforward detection using a UV-Vis detector, typically at wavelengths around 254 nm or 215 nm. The piperidinone lactam carbonyl also absorbs at lower wavelengths (~220 nm), providing an alternative detection wavelength if needed.[7] For molecules lacking a suitable chromophore, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) would be necessary.[8][9][10]

  • Chirality: The C5 position bearing the hydroxymethyl group is a stereocenter. While this guide focuses on achiral purification to remove synthetic impurities, achieving enantiomeric separation would require a specialized Chiral Stationary Phase (CSP), a topic addressed in Section 4.

Experimental Workflow for Purification

The transition from an analytical method to a preparative protocol is a systematic process designed to maximize purity, yield, and throughput.[11] The overall workflow is visualized below.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_scaleup Phase 2: Scale-Up & Purification cluster_post Phase 3: Analysis & Isolation Crude Crude Sample (this compound) Solubility Solubility & Stability Testing Crude->Solubility Analytical_Dev Analytical Method Development (Scouting) Solubility->Analytical_Dev Loading Determine Max Loading on Analytical Column Analytical_Dev->Loading Optimized Method ScaleUp Scale-Up Calculation (Flow Rate, Injection Vol.) Loading->ScaleUp Prep_Run Preparative HPLC Run ScaleUp->Prep_Run Fraction_Collection Fraction Collection (Based on UV Signal) Prep_Run->Fraction_Collection Purified Eluent Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product Pure Compound (>99%) Evaporation->Final_Product

Caption: Workflow for HPLC Purification.

Detailed Protocol: Achiral Preparative Purification

This protocol details the necessary steps to purify the title compound from common synthetic impurities.

Materials and Equipment
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm).

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Preparative: C18 column with the same stationary phase chemistry (e.g., 21.2 x 150 mm, 5 µm particle size). Using the same media simplifies scale-up.[12]

  • Instrumentation:

    • Analytical HPLC system with UV detector.

    • Preparative HPLC system with UV detector and fraction collector.

    • Vortex mixer, sonicator, 0.45 µm syringe filters.

    • Rotary evaporator.

Phase 1: Analytical Method Development

The goal is to achieve good resolution between the target compound and its impurities with a reasonable run time.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Mobile Phase B: 0.1% Acetonitrile (v/v) in Acetonitrile.

    • Rationale: A volatile acidic modifier like formic acid is used to ensure sharp, symmetrical peaks by protonating any free silanol groups on the stationary phase and ensuring a consistent ionic state of the analyte.[13]

  • Sample Preparation:

    • Prepare a stock solution of the crude material at ~1 mg/mL in 50:50 ACN/Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Scouting Gradient:

    • Run a broad scouting gradient on the analytical column to determine the approximate elution conditions.

    • Example Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient that provides the best separation around the elution point of the target compound. The goal is to maximize resolution while minimizing run time.

Phase 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled for preparative purification.

  • Loading Study:

    • On the analytical column, incrementally increase the injection volume of the crude sample until resolution begins to degrade. This helps determine the maximum loading capacity of the stationary phase.[11]

  • Scale-Up Calculations:

    • The flow rate and injection volume are scaled geometrically based on the column cross-sectional area. The formula for scaling the flow rate is:

      • Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep))^2 / (ID (Analytical))^2 ]

    • Adjust the gradient time proportionally to the new flow rate to maintain separation.

  • Optimized Preparative Method:

    • The following table summarizes a typical optimized method for this compound.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min~21 mL/min
Gradient 20% to 55% B in 15 min20% to 55% B in 15 min
Injection Volume 10 µL (of 1 mg/mL)1-2 mL (of 20-50 mg/mL)
Detection UV at 254 nmUV at 254 nm
Column Temp. Ambient or 30 °CAmbient or 30 °C
  • Purification Run and Fraction Collection:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or MeOH) and then dilute with the initial mobile phase composition to the highest possible concentration without precipitation.

    • Inject the prepared sample onto the equilibrated preparative column.

    • Collect fractions based on the UV chromatogram, triggering collection at the start of the target peak and stopping at the end. Collect early- and late-eluting portions of the peak separately from the main body.

Phase 3: Post-Purification Analysis and Isolation
  • Purity Analysis: Analyze all collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling: Combine fractions that meet the required purity specification (e.g., >99%).

  • Solvent Removal: Remove the mobile phase solvents (water, acetonitrile, formic acid) from the pooled fractions using a rotary evaporator. The final product can be lyophilized if necessary to remove residual water.

  • Final Characterization: Confirm the identity and purity of the final compound using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).

Considerations for Chiral Purification

If the separation of the (R)- and (S)-enantiomers is required, a different strategy must be employed. Chiral separation is most effectively achieved using a Chiral Stationary Phase (CSP).

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly effective for a wide range of chiral compounds, including piperidine derivatives.[14][15][16][17]

  • Mode: Chiral separations are often performed in normal-phase (using eluents like hexane/isopropanol) or polar organic modes (using eluents like acetonitrile or methanol).[18]

  • Method Development: A screening approach is typically used, testing several different CSPs with standard mobile phases to identify the column that provides the best enantiomeric resolution (Rs > 1.5).[17] Additives like diethylamine (for basic compounds) or TFA (for acidic compounds) are often used to improve peak shape.[19]

Troubleshooting Common Issues

  • Poor Resolution: Decrease the gradient slope, try a different organic modifier (e.g., methanol instead of acetonitrile), or test a different stationary phase (e.g., Phenyl-Hexyl).

  • Peak Tailing: This is often due to secondary interactions with the silica backbone. Ensure an acidic modifier is used. For basic compounds, adding a basic modifier like diethylamine can be effective.[19]

  • Low Recovery: The compound may be precipitating on the column or adsorbing irreversibly. Check sample solubility in the mobile phase and try reducing the injection concentration.

Conclusion

This application note provides a robust, science-driven framework for the preparative HPLC purification of this compound. By starting with a systematic analytical method development process and applying established principles of chromatographic scale-up, researchers can reliably obtain this valuable intermediate in high purity. The choice of a reversed-phase C18 system with a water/acetonitrile gradient and a UV detector is shown to be an effective strategy, while considerations for potential chiral separations are also outlined for applications requiring enantiopure material.

References

Application Notes and Protocols: A Step-by-Step Guide to the N-benzylation of Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Benzylated Piperidin-2-ones

The piperidin-2-one (or δ-valerolactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, six-membered lactam structure provides a versatile template for developing therapeutic agents across various disease areas. The nitrogen atom of the lactam offers a critical handle for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

N-benzylation is a fundamental and widely employed transformation in the derivatization of these scaffolds. The benzyl group can serve multiple purposes: it can act as a stable protecting group for the lactam nitrogen, which can be removed under various conditions, or it can be an integral part of the final pharmacophore, engaging in crucial interactions, such as cation-π stacking, with biological targets.[3][4] Therefore, robust and efficient protocols for the N-benzylation of piperidin-2-one derivatives are essential for researchers in drug discovery and synthetic chemistry.

This guide provides an in-depth exploration of the primary methods for achieving N-benzylation of piperidin-2-ones, detailing the underlying mechanisms, offering step-by-step experimental protocols, and discussing the critical parameters for success.

Pillar 1: Understanding the Reaction Mechanism

The N-benzylation of a piperidin-2-one is fundamentally a nucleophilic substitution reaction. The lactam nitrogen, once activated, attacks the electrophilic benzylic carbon of the benzylating agent. The two most prevalent mechanistic pathways are the direct S(_N)2 alkylation and the more modern "hydrogen borrowing" catalytic cycle.

Mechanism A: Direct S(_N)2 Alkylation

This is the classical and most direct approach. It proceeds in two discrete steps:

  • Deprotonation: The N-H proton of the piperidin-2-one is relatively acidic (pKa ≈ 17-18 in DMSO) but requires a strong base for complete deprotonation. A strong, non-nucleophilic base, such as sodium hydride (NaH), removes the proton to generate a highly nucleophilic amide anion (a lactamate).

  • Nucleophilic Attack: The resulting lactamate anion attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide or chloride). This concerted, bimolecular nucleophilic substitution (S(_N)2) reaction displaces the halide leaving group to form the desired C-N bond.[5][6][7]

SN2_Mechanism Piperidinone Piperidin-2-one (N-H) Anion Lactamate Anion (N⁻) Piperidinone->Anion + Base - Byproduct Base Base (e.g., NaH) TransitionState [Su20992 Transition State] Anion->TransitionState BenzylHalide Benzyl Halide (Bn-X) BenzylHalide->TransitionState Product N-Benzyl Piperidin-2-one TransitionState->Product Byproduct2 NaX TransitionState->Byproduct2 Byproduct1 H₂ (gas) or BH⁺

Caption: General S(_N)2 mechanism for N-benzylation.

Mechanism B: Catalytic Hydrogen Borrowing

This elegant, atom-economical strategy utilizes benzyl alcohols as the benzylating agent and avoids the formation of salt byproducts. The reaction is catalyzed by a transition metal complex (e.g., Ru, Pd, Ni) and generates only water.[8][9][10][11]

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to the corresponding benzaldehyde.

  • Condensation & Imine Formation: The piperidin-2-one condenses with the newly formed benzaldehyde to generate an N-acyliminium ion intermediate and water.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the N-acyliminium intermediate, reducing it to the final N-benzylated product and regenerating the active catalyst for the next cycle.[8]

Hydrogen_Borrowing cluster_oxidation Oxidation cluster_reduction Reduction Catalyst_Active Active Catalyst [M] Catalyst_H2 Hydrogenated Catalyst [M]-H₂ Catalyst_Active->Catalyst_H2 + 2[H] BnOH Benzyl Alcohol Aldehyde Benzaldehyde BnOH->Aldehyde - 2[H] Intermediate N-Acyliminium Ion Aldehyde->Intermediate + Piperidin-2-one - H₂O Catalyst_H2->Catalyst_Active - 2[H] Piperidinone Piperidin-2-one Piperidinone->Intermediate Product N-Benzylated Product Intermediate->Product + 2[H]

Caption: Catalytic cycle for N-benzylation via hydrogen borrowing.

Pillar 2: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods of N-benzylation.

Method 1: Classical N-Alkylation with Sodium Hydride

This is a highly effective and widely used method, particularly when high yields are paramount. Its success hinges on the use of a strong, non-nucleophilic base and strictly anhydrous conditions.

Causality & Experimental Choices:

  • Base (NaH): Sodium hydride is an irreversible base that deprotonates the lactam to completion. The only byproduct is hydrogen gas, which escapes the reaction, driving the equilibrium forward.[12]

  • Solvent (Anhydrous DMF/THF): Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. They effectively solvate the lactamate anion without having acidic protons that would quench the base or the anion. DMF is often preferred for its higher boiling point and ability to dissolve a wide range of substrates.[5]

  • Inert Atmosphere: NaH reacts violently with water and can react with oxygen at elevated temperatures.[13][14] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a critical safety and efficacy measure.

!! CRITICAL SAFETY INFORMATION: Handling Sodium Hydride (NaH) !!

Sodium Hydride is a water-reactive and pyrophoric solid. It can ignite spontaneously on contact with air, especially if finely divided. It reacts violently with water, releasing hydrogen gas, which is highly flammable.[13][15][16]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[13][16]

  • Handling: Handle NaH exclusively in a chemical fume hood or, ideally, a glove box under an inert atmosphere.[13] Keep it away from water, sinks, and emergency showers.[13] Use non-sparking tools.[15]

  • Dispersion in Oil: NaH is typically supplied as a 60% dispersion in mineral oil, which makes it much safer to handle than the pure solid.[13] The oil can be washed away with a dry, non-polar solvent like hexanes immediately before use if required, though for many applications, it can be used directly.

  • Quenching: Never add water directly to NaH. To quench residual NaH after a reaction, slowly and carefully add a proton source like isopropanol or ethanol at 0 °C, followed by a methanol/water mixture, and finally water.

Detailed Protocol:

  • Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Addition:

    • To the flask, add the piperidin-2-one derivative (1.0 eq).

    • Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2-0.5 M. Stir until fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise over 10-15 minutes.

    • Observation: You will observe bubbling (hydrogen gas evolution). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete deprotonation.

  • Benzylation:

    • Cool the resulting greyish suspension back to 0 °C.

    • Slowly add the benzylating agent (e.g., benzyl bromide, 1.05-1.1 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The product spot should be less polar than the starting lactam.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to 0 °C.

    • CAREFULLY quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzylated product.

Workflow_NaH Start Start: Flame-dried flask under Inert Gas (N₂/Ar) AddLactam 1. Add Piperidin-2-one and Anhydrous DMF Start->AddLactam Cool1 2. Cool to 0 °C AddLactam->Cool1 AddNaH 3. Add NaH (1.1 eq) portion-wise Cool1->AddNaH Stir1 4. Stir at 0 °C → RT (H₂ evolution) AddNaH->Stir1 Cool2 5. Cool to 0 °C Stir1->Cool2 AddBnBr 6. Add Benzyl Bromide (1.1 eq) Cool2->AddBnBr Stir2 7. Stir at RT for 2-16h AddBnBr->Stir2 Monitor 8. Monitor by TLC Stir2->Monitor Monitor->Stir2 Incomplete Quench 9. Quench with sat. NH₄Cl (aq) at 0 °C Monitor->Quench Reaction Complete Extract 10. Extract with EtOAc Quench->Extract Wash 11. Wash with H₂O and Brine Extract->Wash Dry 12. Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify 13. Purify via Column Chromatography Dry->Purify Product Pure N-Benzyl Product Purify->Product

Caption: Experimental workflow for N-benzylation using NaH.

Method 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This method is an excellent alternative that avoids pyrophoric bases and strictly anhydrous conditions, making it more amenable to scale-up and greener.[17]

Causality & Experimental Choices:

  • Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst. Its quaternary ammonium cation is soluble in the organic phase and can pair with the lactamate anion, shuttling it from the solid/aqueous phase (where it is formed) into the organic phase to react with the benzyl halide.[17][18]

  • Base (K₂CO₃/KOH): A moderately strong, inexpensive inorganic base like potassium carbonate or potassium hydroxide is sufficient to generate a reactive concentration of the lactamate anion at the phase interface.[19]

  • Solvent System: The reaction can be run in a two-phase system (e.g., toluene/water) or under solvent-free conditions, which enhances greenness.[17][19] Dipolar aprotic solvents like acetonitrile are also effective.[3]

Detailed Protocol:

  • Preparation:

    • To a round-bottom flask, add the piperidin-2-one derivative (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).

  • Reagent Addition:

    • Add the solvent (e.g., acetonitrile or toluene, to 0.5 M).

    • Add the benzylating agent (e.g., benzyl chloride, 1.1-1.2 eq).

    • Equip the flask with a reflux condenser and begin vigorous stirring.

  • Reaction:

    • Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-24 hours. Vigorous stirring is crucial to ensure efficient transfer between phases.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in Method 1.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • If a water-immiscible solvent like toluene was used, wash the crude mixture with water to remove the catalyst and any remaining salts before concentration.

    • Purify the crude residue by flash column chromatography or recrystallization.

Pillar 3: Data Presentation & Comparison

The choice of method often depends on the specific substrate, available resources, and scale. The following table summarizes key parameters for the described protocols.

ParameterMethod 1: NaH ProtocolMethod 2: PTC ProtocolMethod 3: Catalytic Protocol
Benzylating Agent Benzyl Halide (Br, Cl)Benzyl Halide (Br, Cl)Benzyl Alcohol
Base Sodium Hydride (strong)K₂CO₃, KOH (moderate)Often a weak base (e.g., K₂CO₃) or base-free[8][10]
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)Transition Metal Complex (e.g., Ru, Pd, Ni)[9][10][11]
Solvent Anhydrous DMF, THFAcetonitrile, Toluene, or Solvent-freeAcetonitrile, Toluene[9]
Temperature 0 °C to Room Temp.Reflux (80-110 °C)High Temp (110-175 °C)[9][10]
Typical Yield 70-95%60-90%[19]50-90%[9]
Key Advantages High yield, reliableSafer, greener, scalableAtom-economical, uses stable alcohols
Key Disadvantages Requires hazardous NaH, anhydrous setupSlower, may require heatRequires expensive catalyst, high temp.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient deprotonation (Method 1).2. Wet reagents/solvents (Method 1).3. Inactive catalyst (Method 2 & 3).4. Insufficient temperature or time.1. Use fresh, high-quality NaH. Ensure cessation of H₂ evolution before adding halide.2. Use freshly dried solvents and flame-dry glassware.3. Use a fresh batch of catalyst. For PTC, ensure vigorous stirring.4. Increase reaction time or temperature incrementally.
O-Alkylation Side Product The lactam can exist in equilibrium with its tautomeric form (a cyclic imino ether). The resulting oxygen anion can be alkylated.This is generally a minor pathway but can be favored in certain solvents. Using highly polar aprotic solvents like DMF or DMSO typically favors N-alkylation.
Elimination of Benzyl Halide The base (or lactamate anion) can act as a base to promote E2 elimination of the benzyl halide, forming stilbene, especially at high temperatures.Use the minimum effective temperature. Ensure the base is consumed by the lactam before prolonged heating with the halide.
Difficult Purification 1. Residual mineral oil (Method 1).2. Residual PTC catalyst (Method 2).1. Perform a preliminary wash of the crude product with hexanes to remove non-polar oil.2. Perform aqueous washes during work-up, or pass the crude product through a short plug of silica gel.

References

Application Notes & Protocols: Large-Scale Synthesis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a key heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents. Its structure, featuring a protected nitrogen, a lactam carbonyl, and a primary alcohol, allows for diverse functionalization. Transitioning the synthesis of this molecule from laboratory scale to industrial production necessitates a robust, scalable, and safe process. This guide provides a comprehensive overview of the strategic considerations for the large-scale synthesis of this compound. We present a detailed protocol based on the catalytic hydrogenation of a substituted pyridine precursor, address critical safety considerations for high-pressure reactions, and outline effective purification strategies for this polar intermediate.

Introduction: Strategic Importance and Synthesis Challenges

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Specifically, substituted piperidin-2-ones (valerolactams) are integral components of molecules targeting a range of diseases. The title compound, this compound, combines the structural features of a lactam with a versatile hydroxymethyl group, making it a valuable intermediate for drug discovery and development.

The primary challenge in scaling up the synthesis of this molecule lies in achieving efficient and selective reduction of a pyridine ring without compromising the hydroxymethyl functional group. Catalytic hydrogenation is the most atom-economical and industrially viable method for this transformation.[2] However, this process involves high-pressure hydrogen gas and pyrophoric catalysts, demanding stringent safety protocols and specialized equipment.[3][4] Furthermore, the product's polarity, due to the hydroxyl and lactam groups, requires carefully optimized purification strategies to achieve the high purity standards required for active pharmaceutical ingredient (API) synthesis.[5][6]

Retrosynthetic Analysis and Route Selection

For large-scale production, an ideal synthetic route should utilize readily available starting materials, involve a minimal number of steps, and avoid hazardous reagents or complex purification methods where possible.

Scheme 1: Proposed Retrosynthetic Pathway

G target This compound precursor1 1-Benzyl-5-(hydroxymethyl)-2-pyridone target->precursor1 Catalytic Hydrogenation (Key Transformation) precursor2 5-(Hydroxymethyl)-2-methoxypyridine precursor1->precursor2 N-Benzylation (Alternative) precursor3 Benzyl Halide + Pyridine Derivative precursor1->precursor3 N-Benzylation & Hydrolysis

Caption: Retrosynthetic analysis for the target lactam.

The most logical and scalable approach begins with a commercially available substituted pyridine. The key transformation is the hydrogenation of the pyridine ring to the corresponding piperidine, which subsequently exists as the stable lactam tautomer. The benzyl protecting group can be introduced either before or after the reduction, but pre-emptive benzylation is often preferred to avoid side reactions and simplify purification.

Chosen Route: N-benzylation of a suitable 2-hydroxypyridine derivative followed by catalytic hydrogenation. This route is selected for its operational simplicity and convergence. Catalytic hydrogenation of pyridine derivatives using heterogeneous catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) is a well-established and scalable method for producing piperidines.[2][7]

Detailed Synthesis Protocol

This protocol details a two-step process starting from 5-(hydroxymethyl)-2(1H)-pyridone.

Step 1: N-Benzylation of 5-(hydroxymethyl)-2(1H)-pyridone

Rationale: This step introduces the benzyl protecting group onto the pyridine nitrogen. The use of a base like potassium carbonate is crucial to deprotonate the pyridone, forming the nucleophilic pyridinoxide that readily reacts with benzyl bromide. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the reactants while allowing for easy precipitation of the inorganic byproduct (KBr).

Protocol:

  • To a 100 L glass-lined reactor, charge 5-(hydroxymethyl)-2(1H)-pyridone (5.0 kg, 39.96 mol).

  • Add acetone (50 L) and stir to form a slurry.

  • Charge anhydrous potassium carbonate (8.28 kg, 59.94 mol, 1.5 eq) to the reactor.

  • Begin stirring and slowly add benzyl bromide (5.2 mL, 43.96 mol, 1.1 eq) via a dropping funnel over 1 hour. An exotherm may be observed.

  • Heat the reaction mixture to reflux (~56 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts (KBr and excess K₂CO₃).

  • Wash the filter cake with acetone (2 x 5 L).

  • Combine the filtrates and concentrate under reduced pressure to yield crude 1-Benzyl-5-(hydroxymethyl)-2-pyridone as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Catalytic Hydrogenation to this compound

Rationale: This is the critical ring reduction step. Glacial acetic acid is an excellent solvent for pyridine hydrogenation as it protonates the nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[7] Platinum(IV) oxide (Adams' catalyst) is highly effective for this transformation, though it is more expensive than Pd/C.[2][7] The reaction is run under significant hydrogen pressure to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.

Protocol:

  • Safety First: This procedure must be conducted in a designated high-pressure bay with appropriate ventilation, remote monitoring, and safety interlocks. All personnel must be trained in high-pressure hydrogenation procedures.[8]

  • Charge a 100 L stainless steel hydrogenation reactor with 1-Benzyl-5-(hydroxymethyl)-2-pyridone (4.3 kg, 19.98 mol).

  • Add glacial acetic acid (43 L). Stir until all solids are dissolved.

  • Under a gentle stream of nitrogen, carefully add Platinum(IV) oxide (PtO₂, 86 g, 0.2 mol% catalyst loading). Caution: PtO₂ is not pyrophoric, but once reduced to platinum black in the reactor, it can be. Handle with care.

  • Seal the reactor according to the manufacturer's standard operating procedures.

  • Purge the reactor headspace by pressurizing with nitrogen (to 5 bar) and venting (to 1 bar). Repeat this cycle 5 times to remove all oxygen.[4]

  • Pressurize the reactor with hydrogen gas to 50 bar (approx. 725 psi).

  • Begin vigorous stirring and heat the reactor to 50-60 °C.

  • Monitor the reaction by observing hydrogen uptake from the reservoir. The reaction is typically complete within 24-48 hours.

  • Once hydrogen uptake ceases, cool the reactor to ambient temperature.

  • Carefully vent the excess hydrogen and purge the reactor with nitrogen (5 cycles).

  • Catalyst Filtration (Critical Safety Step): Under a nitrogen atmosphere, filter the reaction mixture through a bed of Celite® to remove the platinum catalyst. Crucially, never allow the filter cake containing the catalyst to dry in the air, as it is pyrophoric. [3][9] Immediately quench the filter cake with water and store in a designated, sealed waste container.[4]

  • Transfer the filtrate to a separate reactor for work-up.

Step 3: Work-up and Purification

Rationale: The goal is to remove the acetic acid solvent and isolate the pure product. Neutralization with a strong base is followed by extraction into an organic solvent. Because the product has a free hydroxyl group, it possesses moderate polarity. A crystallization step is preferable for large-scale purification over chromatography due to cost and throughput.[10][11] A solvent system like ethyl acetate/heptane is a good starting point for developing a crystallization procedure.

Protocol:

  • Cool the acetic acid solution in an ice/water bath to 0-5 °C.

  • Slowly and carefully neutralize the solution by adding 50% w/w aqueous sodium hydroxide (NaOH). This is a highly exothermic process; maintain the internal temperature below 25 °C. The target pH is 8-9.

  • Once neutralized, extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3 x 20 L).

  • Combine the organic layers, wash with brine (1 x 15 L), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes turbid.

    • Cool the mixture slowly to room temperature, then to 0-5 °C for 4 hours to maximize crystal formation.

    • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C.

  • The final product should be a white to off-white crystalline solid.

Process Data and Analytical Characterization

ParameterStep 1: N-BenzylationStep 2: Hydrogenation & PurificationOverall
Typical Scale 5.0 kg4.3 kg5.0 kg
Solvent(s) AcetoneGlacial Acetic Acid, DCM, Ethyl Acetate, Heptane-
Key Reagents Benzyl Bromide, K₂CO₃H₂, PtO₂, NaOH-
Temperature 56 °C (Reflux)50-60 °C-
Pressure Atmospheric50 bar (725 psi)-
Typical Yield 90-95%80-88%72-83%
Purity (HPLC) >95% (crude)>99% (after crystallization)>99%

Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.95 & 4.40 (ABq, 2H, N-CH₂-Ph), 3.65 (d, 2H, -CH₂OH), 3.40-3.30 (m, 2H, piperidine-H), 2.60-2.40 (m, 2H, piperidine-H), 2.20-2.00 (m, 1H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H).

  • Mass Spec (ESI+): m/z = 220.13 [M+H]⁺.

Large-Scale Synthesis Workflow and Safety

The overall workflow is designed to ensure process safety and efficiency.

Caption: Overall workflow for the large-scale synthesis.

Critical Safety Considerations:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (LEL 4%, UEL 75%). All hydrogenation equipment must be properly grounded to prevent static discharge, and the area must be equipped with hydrogen sensors and robust ventilation.[3][8]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (e.g., Pt on carbon, Pd on carbon, Raney Nickel) are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[3][4][9] The catalyst must be kept wet with a solvent (e.g., water) after filtration and disposed of in a dedicated, clearly labeled waste container.[4][9]

  • Exothermic Reactions: Both the N-benzylation (minor) and the acid-base neutralization (major) are exothermic. Adequate cooling capacity and controlled reagent addition are essential to prevent thermal runaways.

  • Pressure Equipment: High-pressure reactors must be regularly inspected and certified. Operators must be fully trained on the specific equipment and emergency procedures.[8]

Conclusion

The described two-step synthesis provides a scalable and robust pathway to high-purity this compound. The selection of a catalytic hydrogenation of a pyridine precursor is advantageous for its efficiency and atom economy, aligning with the principles of green chemistry. The primary considerations for successful scale-up are not chemical but engineering and safety-related. Strict adherence to safety protocols for handling high-pressure hydrogen and pyrophoric catalysts is paramount to ensuring a safe and successful manufacturing campaign. The outlined purification via crystallization avoids costly chromatography, making the process economically viable for industrial production.

References

Application Notes and Protocols for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidin-2-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide range of biological targets. Within this class of compounds, piperidin-2-ones, also known as δ-valerolactams, represent a particularly valuable subclass. The embedded lactam functionality offers a unique combination of rigidity, polarity, and hydrogen bonding capabilities, making it an attractive feature in the design of novel therapeutics.

This guide focuses on 1-Benzyl-5-(hydroxymethyl)piperidin-2-one , a multifunctional intermediate poised for diverse applications in pharmaceutical synthesis. The strategic placement of its functional groups—a readily cleavable N-benzyl protecting group, a reactive primary alcohol, and the core piperidin-2-one lactam—makes it a versatile building block for creating more complex molecules with potential therapeutic activity. The N-benzyl group not only protects the piperidine nitrogen but can also play a crucial role in cation-π interactions with target proteins during drug development.[2][3]

This document provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and detailed experimental protocols for the utilization of this compound in pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of the chemical and safety properties of an intermediate is paramount for its effective and safe implementation in a laboratory setting.

PropertyValueSource
CAS Number 744212-68-8[4][5]
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [4]
Appearance Colorless to Yellow Liquid[4]
Purity ≥95%[4]
Storage Temperature Room Temperature[4]
InChI Key LRMCTXDLWPUNPF-UHFFFAOYSA-N[4]

Safety and Handling:

This compound is a chemical intermediate and should be handled with appropriate care in a well-ventilated laboratory fume hood.[6][7] Based on the available safety data for the compound and related piperidine derivatives, the following precautions are recommended:[4][8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10][11][12]

  • Inhalation: Avoid breathing vapors or mists.[8][9][10][12]

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[9][10][11][12]

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[9][10][12]

  • Ingestion: Do not ingest. If swallowed, rinse mouth and seek medical attention.[6][7]

The GHS hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), with the signal word "Warning" and the GHS07 pictogram.[4]

Core Synthetic Transformations and Protocols

The utility of this compound as a pharmaceutical intermediate stems from the selective reactivity of its functional groups. The following sections detail key transformations and provide exemplary protocols.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 1-Benzyl-2-oxo-piperidine-5-carbaldehyde . This aldehyde is a valuable synthon for introducing further complexity through reactions such as reductive amination, Wittig reactions, and aldol condensations. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

The Swern oxidation is a reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[13][14][15][16][17] It is known for its mild conditions and high yields.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential to control the reactivity of the intermediate sulfonium species and prevent side reactions.

  • Triethylamine (TEA): A non-nucleophilic base used to deprotonate the intermediate and induce the elimination reaction that forms the aldehyde.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up A Dissolve Oxalyl Chloride in DCM B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add this compound in DCM C->D E Stir for 30 min D->E F Add Triethylamine E->F G Warm to Room Temperature F->G H Quench with Water G->H I Extract with DCM H->I J Wash, Dry, and Concentrate I->J K Purify by Chromatography J->K

Caption: Swern Oxidation Workflow

Step-by-Step Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.5 eq.) dropwise over 15 minutes.

  • Stir the mixture for an additional 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 20 minutes.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and stir for another 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-2-oxo-piperidine-5-carbaldehyde.

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.[2][18][19][20][21]

Causality of Experimental Choices:

  • Dess-Martin Periodinane: A commercially available, stable, and selective oxidant that operates under neutral and mild conditions.

  • Sodium Bicarbonate (Optional): Can be added to buffer the reaction mixture and neutralize the acetic acid byproduct, which is important for acid-sensitive substrates.[18]

DMP_Oxidation_Workflow cluster_reaction Oxidation cluster_workup Work-up A Dissolve Alcohol in DCM B Add Sodium Bicarbonate (optional) A->B C Add Dess-Martin Periodinane B->C D Stir at Room Temperature C->D E Quench with Na₂S₂O₃ and NaHCO₃ solution D->E F Extract with DCM E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography G->H

Caption: Dess-Martin Oxidation Workflow

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add sodium bicarbonate (2.0 eq., optional).

  • Add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Debenzylation of the Piperidine Nitrogen

The N-benzyl group is often employed as a protecting group in synthesis. Its removal to yield the free secondary amine, 5-(hydroxymethyl)piperidin-2-one , is a critical step in many synthetic routes, allowing for subsequent functionalization of the nitrogen atom. Catalytic transfer hydrogenation is a common and effective method for N-debenzylation.[22][23][24][25][26]

This method uses a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst to effect the hydrogenolysis of the N-benzyl C-N bond.[22][25]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for hydrogenolysis reactions.

  • Ammonium Formate: A convenient and safe source of hydrogen, which decomposes in situ to hydrogen, ammonia, and carbon dioxide.

Debenzylation_Workflow cluster_reaction Debenzylation cluster_workup Work-up A Dissolve Substrate in Methanol B Add Ammonium Formate A->B C Add 10% Pd/C B->C D Reflux the Mixture C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Wash Celite with Methanol F->G H Concentrate the Filtrate G->H I Purify if Necessary H->I

Caption: N-Debenzylation Workflow

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in methanol, add ammonium formate (5.0 eq.).

  • Carefully add 10% palladium on carbon (10-20% w/w of the substrate).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude 5-(hydroxymethyl)piperidin-2-one can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography.

Conclusion

This compound is a strategically designed intermediate with multiple reactive sites that can be selectively manipulated. The protocols outlined in this guide for the oxidation of the primary alcohol and the deprotection of the N-benzyl group provide a foundation for the synthesis of a diverse range of more complex piperidin-2-one derivatives. These derivatives, in turn, can be valuable building blocks in the discovery and development of new pharmaceutical agents. The versatility of this intermediate, coupled with the robust and well-documented transformations of its functional groups, makes it a valuable tool for medicinal chemists and drug development professionals.

References

Application Note: A Systematic Guide to the Column Chromatography Purification of Piperidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis often yields complex crude mixtures requiring robust purification strategies to isolate the target compound with high purity. This guide provides a comprehensive, field-proven methodology for the purification of piperidinone derivatives using silica gel column chromatography. We delve into the foundational principles, from understanding the analyte's physicochemical properties to systematic method development using Thin-Layer Chromatography (TLC), and provide detailed, step-by-step protocols for preparative-scale separation. The causality behind experimental choices, particularly the management of basicity-driven on-column challenges, is explained to empower researchers to adapt and troubleshoot their purification processes effectively.

Foundational Principles: Understanding the Piperidinone Moiety

The success of any chromatographic separation is predicated on a fundamental understanding of the analyte's chemical nature. Piperidinones are cyclic amides, but their chromatographic behavior is dominated by two key features: the polar lactam group and the basic nitrogen atom within the saturated heterocyclic ring.[1][2]

  • Polarity: The presence of both a carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor, unless N-substituted) imparts significant polarity.[1] This polarity dictates strong interactions with polar stationary phases like silica gel.

  • Basicity: The lone pair of electrons on the piperidine nitrogen atom makes these compounds basic. This property is the single most critical factor to manage during purification on standard silica gel. The silica surface is populated with acidic silanol groups (Si-OH), which can protonate the basic nitrogen of the piperidinone.[3][4] This strong acid-base interaction leads to common chromatographic problems such as severe peak tailing, irreversible adsorption, and even on-column degradation of sensitive compounds.[5][6]

To counteract these undesirable interactions, a competitive base is almost always added to the mobile phase.[3] This "sacrificial" base, typically triethylamine (TEA) or ammonia, interacts with the acidic silanol sites, effectively masking them from the piperidinone analyte and allowing for symmetrical peak shapes and efficient elution.[7][8]

Table 1: Physicochemical Properties of Representative Piperidinones
CompoundStructureMolar Mass ( g/mol )logPKey Properties
2-Piperidinone
alt text
99.13-0.46[9]A polar, cyclic lactam. Soluble in water and polar organic solvents.[1][9]
4-Piperidone
alt text
99.13N/AA key intermediate for pharmaceuticals. The ketone and amine functionalities contribute to its polarity.[10]
N-Benzyl-4-piperidone
alt text
189.261.8Increased non-polar character due to the benzyl group, but retains the basic nitrogen.

The Purification Workflow: From Analytical TLC to Preparative Column

A successful column purification is never performed blind. The entire process is a logical scale-up from a small, analytical separation on a TLC plate. This workflow ensures efficiency, conserves material, and predicts the outcome of the large-scale separation.[3][11]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis of Crude Mixture Optimize Optimize Mobile Phase (Target Rf ≈ 0.2-0.4) TLC->Optimize Evaluate Separation Pack Pack Column with Silica Gel Optimize->Pack Scale-Up Conditions Load Load Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Progress Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Piperidinone Compound Evaporate->Pure

Caption: General workflow for piperidinone purification.

Protocol I: Method Development with Thin-Layer Chromatography (TLC)

TLC is the cornerstone of method development, providing a rapid and low-cost means to determine the optimal mobile phase for separation.[12][13] The goal is to find a solvent system where the desired piperidinone compound has a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from impurities.[3][14]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Crude piperidinone product dissolved in a suitable solvent (e.g., Dichloromethane)

  • Solvent systems (e.g., Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH))

  • Basic modifier: Triethylamine (TEA)

  • Visualization tools: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Step-by-Step Protocol:

  • Prepare the Chamber: Line a TLC chamber with filter paper and add a candidate mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Cover and let the chamber saturate for 5-10 minutes.

  • Spot the Plate: Using a capillary, spot a small amount of the dissolved crude product onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[15] If spots are not UV-active, use a chemical stain like KMnO₄.

  • Optimize (The Causality Loop):

    • If Rƒ is too low (<0.2): The mobile phase is not polar enough to elute the compound. Increase the polarity by increasing the proportion of the more polar solvent (e.g., move from 70:30 to 50:50 Hexane:EtOAc).[13]

    • If Rƒ is too high (>0.8): The mobile phase is too polar. Decrease its polarity.[13]

    • If spots are streaked or tailing: This indicates strong interaction with the acidic silica. Prepare a new mobile phase containing 0.5-1% TEA and re-run the TLC.[3][8] This is the most common issue with basic compounds.

G start Run Initial TLC rf_check Is Rf between 0.2-0.4? start->rf_check tailing_check Are spots symmetrical? rf_check->tailing_check Yes increase_polarity Increase Mobile Phase Polarity rf_check->increase_polarity No (Rf too low) decrease_polarity Decrease Mobile Phase Polarity rf_check->decrease_polarity No (Rf too high) add_base Add 0.5-1% Triethylamine (TEA) to Mobile Phase tailing_check->add_base No (Tailing) success Optimal Conditions Found tailing_check->success Yes increase_polarity->start decrease_polarity->start add_base->start

Caption: Decision-making logic for TLC method development.

Table 2: Recommended Starting Mobile Phase Systems
Polarity of PiperidinonePrimary System (v/v)ModifierUse Case & Comments
Low to Medium Hexane / Ethyl Acetate (9:1 to 1:1)0.5-1% TEAA standard system for many organic compounds. Good for N-alkylated or other less polar piperidinones.[16]
Medium to High Dichloromethane / Methanol (99:1 to 9:1)0.5-1% TEAExcellent for more polar piperidinones. DCM provides good solubility, while MeOH significantly increases polarity.[3][17]
Very High / Basic Dichloromethane / 7N Ammonia in Methanol (98:2 to 90:10)N/AFor highly basic or polar compounds that show poor peak shape even with TEA. The ammonia solution is highly effective at masking silanol groups.[7]

Protocol II: Preparative Column Chromatography

This protocol details the setup and execution of the preparative purification, scaling up the optimized conditions from TLC.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (purified)

  • Optimized mobile phase from Protocol I

  • Crude piperidinone product

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Determine the amount of silica gel needed. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]

    • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase.

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer (~1 cm) of sand on top of the settled silica bed to prevent disruption during solvent addition.[18]

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve the crude product in the minimum amount of the initial mobile phase.[18] Carefully pipette this concentrated solution onto the sand layer. Drain the solvent until it is level with the top of the sand.

    • Dry Loading (For poor solubility): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of the product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[3][18] Carefully add this powder to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock, maintaining a consistent flow rate. The optimal rate is often a steady drip.[18]

    • Collect the eluent in sequentially numbered fractions.

    • Gradient Elution (Optional but common): If TLC shows impurities are far apart, you can start with a less polar mobile phase and gradually increase the polarity during the run to speed up the elution of your target compound.[19]

  • Monitoring and Isolation:

    • Periodically, spot fractions onto a TLC plate to monitor the separation.[20]

    • Once the fractions containing the pure product are identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified piperidinone compound.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Piperidinone Purification
ProblemProbable Cause(s)Solution(s)
Compound will not elute Mobile phase polarity is too low. / Compound is irreversibly adsorbed.Increase the polarity of the mobile phase significantly (e.g., add more MeOH).[6] / Ensure a basic modifier (TEA or NH₃) is present. If the compound is acid-sensitive, consider using neutral alumina as the stationary phase.[3]
Broad, tailing peaks Acid-base interaction between the basic piperidinone and acidic silica gel. / Column is overloaded.Add or increase the concentration of a basic modifier (TEA, NH₃) to the mobile phase.[3][5] / Reduce the amount of crude product loaded onto the column. Maintain a high silica-to-sample ratio.[3]
Poor separation of close spots The chosen mobile phase lacks sufficient selectivity. / Flow rate is too fast.Experiment with a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). / Run a shallower gradient or an isocratic elution. / Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[18]
Product is recovered with impurities Fractions were pooled incorrectly. / Sample band was too diffuse during loading.Analyze fractions more carefully by TLC before pooling. Collect smaller fractions around the target compound. / Ensure the sample is loaded in a minimal volume of solvent (wet loading) or properly adsorbed (dry loading) to create a tight starting band.[3][18]

Conclusion

The successful chromatographic purification of piperidinone compounds is readily achievable through a systematic and informed approach. By understanding the fundamental physicochemical properties of the piperidinone core—namely its polarity and basicity—researchers can proactively address the common challenge of peak tailing by employing a basic modifier in the mobile phase. The methodical progression from analytical TLC for method development to preparative column chromatography for bulk separation ensures an efficient, reproducible, and scalable purification strategy. This guide provides the foundational knowledge and practical protocols necessary to empower scientists to consistently obtain high-purity piperidinone compounds essential for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this valuable synthetic intermediate. Purity is paramount for the reliability of downstream applications, and this guide provides in-depth, field-proven insights to address common purification hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when working with crude this compound?

Answer: Impurities are typically introduced from the synthetic route used. A common synthesis involves the catalytic hydrogenation of a substituted pyridine, followed by N-benzylation (or vice versa).[1][2] Understanding the origin of impurities is the first step in designing an effective purification strategy.

Impurity Type Potential Source Characterization Notes
Unreacted Starting Material Incomplete reactionPyridinone Precursor: Aromatic signals in ¹H NMR; distinct UV activity on TLC. Debenzylated Piperidinone: Absence of benzyl signals in ¹H NMR; lower Rf on TLC.
Reaction Byproducts Side reactions during synthesisBenzyl Alcohol/Dibenzyl Ether: From excess or decomposed benzylation reagent.[3] Characteristic signals in ¹H NMR. Over-reduced products: Loss of carbonyl or hydroxymethyl group.
Reagents Carry-over from workupBenzyl Bromide: A lachrymator; can be quenched but traces may remain.[3] Phase-Transfer Catalysts (e.g., TBAB): May be present if used in the benzylation step.
Degradation Products Instability during reaction or storageRing-Opened Amino Acid: From hydrolysis of the lactam ring under harsh acidic or basic conditions. Highly polar; may streak on TLC.
Stereoisomers Non-stereoselective synthesisDiastereomers/Enantiomers: If the synthesis is not stereocontrolled, the other stereoisomers will be the primary impurity. Often inseparable by standard chromatography.[4]
Q2: What is a good general workflow for purifying this compound?

Answer: A systematic, multi-step approach is recommended. Start with a simple, bulk purification method and proceed to more refined techniques if necessary. The key is to analyze the purity at each stage.

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Decision2 Impurity Profile Decision1->Decision2 No Final Final Product (Dry & Characterize) Decision1->Final Yes Recrystallization Primary Purification: Recrystallization Analysis2 Purity & Identity Check (TLC, NMR, HPLC) Recrystallization->Analysis2 Column Primary Purification: Flash Column Chromatography Column->Analysis2 Decision2->Recrystallization Crystalline Solid Decision2->Column Oil or Amorphous Solid Decision3 Purity > 98%? Analysis2->Decision3 Decision3->Final Yes Decision4 Stereoisomers Present? Decision3->Decision4 No Chiral Specialized Purification: Chiral Separation Chiral->Analysis2 Decision4->Final No (Achiral) Decision4->Chiral Yes ColumnTroubleshooting start Problem Observed in Column Chromatography tailing Peak Tailing / Streaking start->tailing no_separation Poor Separation (Rf values too close) start->no_separation no_elution Compound Stuck on Column start->no_elution sol_tailing Add 0.5-1% Triethylamine (TEA) to eluent tailing->sol_tailing Cause: Acidic silica interaction sol_separation Use a shallower solvent gradient or switch to a different solvent system (e.g., Toluene/Acetone) no_separation->sol_separation Cause: Insufficient selectivity sol_elution Drastically increase eluent polarity (e.g., 10-20% MeOH in DCM) no_elution->sol_elution Cause: Eluent too non-polar

References

Technical Support Center: Enhancing the Stability of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your compound in solution.

Introduction: Understanding the Core Instability

This compound is a substituted piperidinone, a class of compounds with significant interest in medicinal chemistry. The core of this molecule features a six-membered lactam (a cyclic amide) ring. Lactam rings, particularly those under strain or with certain substituents, can be susceptible to hydrolysis, which cleaves the amide bond and renders the molecule inactive for its intended biological purpose. The N-benzyl and C-5-hydroxymethyl substituents, while integral to its function, may also influence the molecule's electronic properties and steric environment, thereby affecting its stability.

This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a loss of potency over a short period. What is the likely cause?

A1: The most probable cause of potency loss is the hydrolytic degradation of the lactam ring. This reaction is often catalyzed by acidic or basic conditions in your solvent or buffer system. The amide bond in the piperidin-2-one ring is the primary site of instability and can be cleaved by nucleophilic attack, commonly by water or hydroxide ions.

Q2: I've observed a shift in the pH of my buffered solution containing the compound. Could this be related to degradation?

A2: Yes, this is a strong indicator of degradation. Hydrolysis of the lactam ring opens the ring to form 5-amino-6-(benzylamino)-6-hydroxyhexanoic acid. The formation of this amino acid derivative can alter the pH of your solution, especially if your buffering capacity is insufficient.

Q3: Can temperature and light affect the stability of my compound?

A3: Absolutely. Like many organic molecules, elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. Exposure to light, particularly UV radiation, can also lead to photolytic degradation, potentially through radical-mediated pathways.[1][2] It is crucial to store stock solutions and experimental samples at appropriate temperatures and protected from light.

Q4: Are there specific solvents I should avoid to enhance stability?

A4: While common organic solvents like DMSO and ethanol are generally suitable for initial dissolution, the stability of the compound will ultimately depend on the aqueous environment it is introduced into for bioassays. Protic solvents, especially water, are direct participants in the hydrolysis reaction. It is the pH of the final aqueous solution that is the most critical factor to control.

Q5: What are the expected primary degradation products I should be looking for?

A5: The primary degradation product from hydrolysis is the ring-opened compound, 5-amino-6-(benzylamino)-6-hydroxyhexanoic acid. Under oxidative stress, you might observe the formation of N-oxide derivatives or oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a structured approach to identifying and resolving stability issues with this compound.

Visualizing Potential Degradation Pathways

Understanding the likely degradation pathways is the first step in troubleshooting. The following diagram illustrates the two most common degradation routes: hydrolysis and oxidation.

G cluster_0 This compound (Parent Compound) cluster_1 Degradation Pathways cluster_2 Primary Degradation Products A This compound B Hydrolysis (Acidic or Basic Conditions) A->B H₂O, H⁺ or OH⁻ C Oxidation (e.g., H₂O₂, atmospheric O₂) A->C [O] D Ring-Opened Product: 5-amino-6-(benzylamino)-6-hydroxyhexanoic acid B->D E Oxidized Products: N-oxide or Aldehyde/Carboxylic Acid derivatives C->E

References

Technical Support Center: Synthesis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. Our goal is to provide not just solutions, but also the underlying scientific principles to help you navigate the challenges of this multi-step synthesis, particularly during scale-up.

Overview of Synthetic Strategy

The most common and scalable route to this compound involves a three-stage process. It begins with the N-benzylation of a pyroglutamate ester, followed by a Dieckmann-type condensation to form the piperidinone ring system, and concludes with the selective reduction of the ester to the primary alcohol. This guide is structured to address potential issues at each of these critical stages.

Caption: Common synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guides

Stage 1 & 2: Synthesis of the Piperidinone Ester Intermediate

Question 1: My N-benzylation of diethyl glutamate is messy, showing multiple spots on TLC, and the yield is low. What's going on?

Answer: This is a common issue often caused by over-alkylation and side reactions. The secondary amine formed is nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt, which complicates purification and reduces yield.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the glutamate starting material (e.g., 1.1 equivalents) relative to benzyl bromide to ensure the electrophile is consumed before significant over-alkylation occurs.

  • Choice of Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is preferable to bases like triethylamine. However, for scale-up, potassium carbonate (K₂CO₃) is a cost-effective and efficient choice that minimizes quaternization.[1][2]

  • Temperature Control: The reaction is exothermic. Maintain a consistent temperature, typically between room temperature and 50 °C, to ensure a controlled reaction rate. Runaway temperatures can lead to side-product formation.

Question 2: The Dieckmann condensation to form the piperidinone ring is not proceeding to completion, and I'm recovering starting material. How can I improve the conversion?

Answer: The Dieckmann condensation is an equilibrium-driven intramolecular Claisen condensation. Incomplete reaction is typically due to issues with the base, solvent, or removal of the alcohol byproduct. The process relies on the deprotonation of an α-carbon of one ester by a strong base, followed by nucleophilic attack on the other ester carbonyl.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The alkoxide base (e.g., sodium ethoxide, NaOEt) is extremely sensitive to moisture. Ensure your solvent (typically toluene or THF) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water will quench the base and stall the reaction.

  • Use a Sufficient Amount of Base: At least one full equivalent of a strong base is required. For scale-up, using commercially prepared sodium ethoxide is often more reliable than generating it in situ.

  • Drive the Equilibrium: The reaction is reversible. To drive it forward, the alcohol byproduct (ethanol) can be removed. On a lab scale, this is less critical, but on a larger scale, performing the reaction in a vessel equipped with a Dean-Stark trap can significantly improve conversion.[3]

  • Temperature: The reaction often requires heating (refluxing in toluene is common) to proceed at a reasonable rate.[4] Ensure your reaction temperature is adequate and maintained for a sufficient duration (monitor by TLC or LC-MS).

Stage 3: Selective Reduction of the Ester

This is the most critical step, where selectivity is paramount. The goal is to reduce the ester to a primary alcohol without affecting the lactam (cyclic amide) carbonyl group.

Question 3: What is the best reducing agent for the selective reduction of the ester in the presence of the lactam?

Answer: The choice of reducing agent is critical for achieving high selectivity and a manageable work-up, especially at scale. While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, its high reactivity often leads to over-reduction of the lactam.

Recommended Reducing Agents:

ReagentTypical SolventTemp. (°C)Selectivity & Key Considerations
Lithium Borohydride (LiBH₄) THF, Diethyl Ether0 to 25Excellent selectivity. Reacts much faster with esters than amides. It is the recommended first choice for this transformation.
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25Generally too weak to reduce the ester efficiently on its own. Additives like LiCl can enhance its reactivity, but LiBH₄ is often more reliable.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether-40 to 0High risk of over-reduction. Can reduce both the ester and the lactam to yield an amino-diol. Requires strict temperature control and inverse addition (adding hydride to ester).[5][6]
DIBAL-H Toluene, DCM-78 to -60Can be selective, but often stops at the aldehyde stage if stoichiometry and temperature are not precisely controlled.[7]

Our Recommendation: Start with Lithium Borohydride (LiBH₄) in THF. It offers the best balance of reactivity and selectivity for this specific transformation, minimizing the formation of the over-reduced amino-diol byproduct.

Question 4: I used LiAlH₄ and my main product is the amino-diol from over-reduction of the lactam. How do I prevent this?

Answer: This is a classic selectivity problem with powerful hydrides. The key is to control the reaction conditions to favor the reduction of the more reactive ester group.

G cluster_0 Troubleshooting Over-reduction Start Low Yield / Over-reduction Detected CheckTemp Was reaction temp ≤ 0°C? Start->CheckTemp CheckAddition Was inverse addition used? CheckTemp->CheckAddition Yes SolutionTemp Action: Maintain temp at -20°C to 0°C. Use a reliable cryocooler for scale-up. CheckTemp->SolutionTemp No SolutionAddition Action: Add LiAlH₄ solution slowly to the ester solution (inverse addition). CheckAddition->SolutionAddition No ConsiderAlt Action: Switch to a milder reagent like Lithium Borohydride (LiBH₄). CheckAddition->ConsiderAlt Yes

Caption: Troubleshooting flowchart for lactam over-reduction.

Detailed Protocol Adjustments:

  • Low Temperature: Perform the reaction at 0 °C or below. A dry ice/acetone bath (-78 °C) is common for initial addition, followed by a slow warm-up to 0 °C. The energy barrier for lactam reduction is higher than for the ester, and low temperatures exploit this difference.

  • Inverse Addition: Instead of adding the ester to the LiAlH₄ slurry, add the LiAlH₄ solution dropwise to the ester solution. This maintains a low instantaneous concentration of the reducing agent, which enhances selectivity.

  • Stoichiometry: Use the minimum required amount of LiAlH₄ (typically 1.0-1.5 equivalents for an ester) to avoid having a large excess available to attack the less reactive lactam.

Question 5: The aqueous work-up of my large-scale LiAlH₄ reduction is forming a thick, gelatinous precipitate of aluminum salts that is impossible to filter. How can I manage this?

Answer: This is a very common and frustrating issue when scaling up hydride reductions. The gelatinous aluminum hydroxides clog filter paper and retain a significant amount of product. The standard solution is to use a "Fieser work-up," which involves the sequential, careful addition of specific amounts of water and aqueous base to produce a granular, easily filterable solid.

Step-by-Step Protocol: Fieser Work-up for LiAlH₄ For a reaction that used X g of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add X mL of water dropwise. (Exothermic, H₂ gas evolution!).

  • Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise.

  • Add 3X mL of water.

  • Stir the resulting slurry vigorously at room temperature for 30-60 minutes. The precipitate should become a white, granular solid that is easily filtered.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with a suitable solvent (e.g., THF, EtOAc) to recover all the product.

This procedure produces stable, crystalline aluminum salts that are far easier to handle than the gelatinous hydroxide form.

Purification and Scale-Up

Question 6: My final product, this compound, is an oil or a low-melting solid. Column chromatography is not practical for the 500g scale I need. What are my options?

Answer: Avoiding large-scale chromatography is a primary goal of process chemistry. The best approach is to induce crystallization.

Troubleshooting Steps:

  • Solvent Screening: The product is moderately polar. A good starting point for crystallization is a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Single Solvents to Try: Ethyl acetate, methyl tert-butyl ether (MTBE), isopropyl acetate, toluene.

    • Solvent/Anti-Solvent Systems: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., heptane or hexanes) until turbidity persists. Then, cool the mixture slowly.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization.

  • Distillation: If the product is a thermally stable oil, short-path distillation under high vacuum could be a viable purification method for removing non-volatile impurities.

  • Salt Formation: While not ideal, if the product contains basic impurities, a mild acidic wash of the organic solution before concentration can remove them and potentially aid crystallization of the neutral final product.

References

Preventing degradation of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique combination of a delta-lactam, a primary alcohol, and an N-benzyl group presents specific challenges during reaction workup and purification. This document provides in-depth, mechanism-driven troubleshooting advice to help you maximize yield and purity by preventing degradation.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant product loss and the appearance of a new, more polar spot on my TLC. What is the likely cause?

Short Answer: You are most likely experiencing hydrolysis of the delta-lactam ring.

In-Depth Analysis: The core structure of your compound is a piperidin-2-one, which is a cyclic amide or lactam. While more stable than their linear counterparts, lactams are susceptible to hydrolysis under both acidic and basic conditions, which opens the ring to form the corresponding amino acid.[1][2] The presence of both a carbonyl group and a secondary amine in the hydrolyzed product significantly increases its polarity, which would explain the new, lower Rf spot on your TLC plate.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the amide bond and open the ring.[3] Even mild bases can promote this degradation if exposure is prolonged or at elevated temperatures.

Troubleshooting Protocol & Prevention:

  • Strict pH Control: Maintain the pH of all aqueous solutions between 6.5 and 7.5 during extraction and washing steps. Use a calibrated pH meter for accuracy.

  • Avoid Strong Acids/Bases: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) for quenching or washing.[3]

  • Use Mild Quenching/Washing Agents:

    • To neutralize excess acid: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it slowly and carefully to control effervescence.

    • To neutralize excess base: Use a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • For general washing: Use brine (saturated NaCl solution) to reduce the solubility of your organic product in the aqueous layer and aid in phase separation.[4]

  • Minimize Contact Time: Perform aqueous extractions swiftly. Do not let the reaction mixture sit in contact with aqueous acidic or basic solutions for extended periods.

Below is a diagram illustrating the primary degradation pathway to avoid.

cluster_main Lactam Ring Hydrolysis Compound 1-Benzyl-5-(hydroxymethyl) piperidin-2-one Intermediate Tetrahedral Intermediate Compound->Intermediate H₃O⁺ or OH⁻ (Acid or Base) Product 5-Amino-6-(benzylamino)- 2-(hydroxymethyl)hexanoic acid (Degradation Product) Intermediate->Product Ring Opening

Caption: Primary degradation pathway via lactam hydrolysis.

Question 2: My overall yield is low after extraction, even when my TLC of the crude organic layer looks clean. Where is my product going?

Short Answer: Your compound is likely partitioning into the aqueous layer due to its polarity.

In-Depth Analysis: The hydroxymethyl (-CH₂OH) group on the piperidinone ring significantly increases the molecule's polarity and water solubility.[5] Standard organic solvents used for extraction, such as ethyl acetate or diethyl ether, may not be sufficiently polar to efficiently extract the compound from the aqueous phase, especially if the aqueous phase has a high salt concentration or if emulsions form.

Troubleshooting Protocol & Prevention:

  • Optimize Extraction Solvent: While ethyl acetate is a common choice, consider more polar solvent systems if recovery is low.

    • A mixture of Dichloromethane (DCM) and Isopropanol (e.g., 3:1 or 4:1 DCM/IPA) can be highly effective for extracting polar compounds from aqueous media.[6]

    • Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction. This is statistically more efficient.

  • "Salting Out" Effect: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can push your product into the organic layer.[4]

  • Back-Extraction: If you suspect product remains in the aqueous layer, you can perform a "back-extraction." After the initial extractions, add fresh, highly polar organic solvent to the combined aqueous layers and extract again.

  • Solvent Evaporation: If your reaction was run in a water-miscible solvent like THF, acetonitrile, or DMF, it is crucial to remove it under reduced pressure before the aqueous workup.[6] Diluting these solvents with an extraction solvent and water often leads to poor recovery as the product can be drawn into the aqueous layer along with the polar reaction solvent.[6][7]

Data Presentation: Solvent Selection Guide

Solvent SystemPolarityProsCons
Ethyl Acetate (EtOAc)MediumEasy to remove, common.May be insufficient for highly polar products.
Dichloromethane (DCM)Medium-HighGood solvating power.Higher density than water, can form emulsions.
3:1 DCM / Isopropanol High Excellent for polar compounds. [6]Isopropanol is water-miscible; requires brine wash.
n-ButanolHighEffective for polar compounds.High boiling point, difficult to remove.
Question 3: How can I design a robust workup workflow to consistently prevent degradation and maximize recovery?

Short Answer: A well-designed workflow prioritizes pH neutrality, temperature control, and efficient phase separation.

Experimental Workflow: Optimized Workup Protocol

  • Reaction Quenching (if applicable):

    • Cool the reaction mixture to 0 °C in an ice bath. This slows down potential degradation reactions.

    • Slowly add a pre-chilled, mild quenching agent (e.g., saturated aq. NH₄Cl for organometallics, or saturated aq. NaHCO₃ for acidic reactions). Monitor pH to ensure it remains near neutral.

  • Solvent Removal (if necessary):

    • If the reaction solvent is water-miscible (THF, MeCN, DMF), remove it via rotary evaporation. Keep the bath temperature below 40 °C.[6]

  • Liquid-Liquid Extraction:

    • Redissolve the crude residue in an appropriate extraction solvent (e.g., Ethyl Acetate or DCM).

    • Add water or brine and transfer to a separatory funnel.

    • Wash sequentially with:

      • i. Saturated aq. NaHCO₃ (if reaction was acidic).

      • ii. Water.

      • iii. Brine.

    • Perform each wash quickly. Check the pH of the aqueous layer after each wash to ensure neutrality.

    • Extract the combined aqueous layers one final time with the organic solvent to recover any dissolved product.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature does not exceed 40 °C to prevent thermal degradation.

The following diagram outlines this decision-making process for a robust workup.

start_node End of Reaction process_node_1 Quench Reaction (Maintain pH 6.5-7.5) start_node->process_node_1 Cool to 0°C process_node process_node decision_node decision_node end_node Crude Product for Purification wash_node wash_node decision_node_1 Water-Miscible Solvent? process_node_1->decision_node_1 process_node_2 Remove Solvent (Rotovap, <40°C) decision_node_1->process_node_2 Yes process_node_3 Dilute with Extraction Solvent & Water/Brine decision_node_1->process_node_3 No process_node_2->process_node_3 wash_node_1 Wash 1: Mild Base/Acid (if needed) process_node_3->wash_node_1 wash_node_2 Wash 2: Brine wash_node_1->wash_node_2 process_node_4 Dry Organic Layer (e.g., Na₂SO₄) wash_node_2->process_node_4 process_node_5 Concentrate (Rotovap, <40°C) process_node_4->process_node_5 process_node_5->end_node

Caption: Recommended workflow for a stable workup.

References

Technical Support Center: Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the common pitfalls encountered during the characterization of piperidine derivatives. Piperidine and its analogues are foundational scaffolds in medicinal chemistry, but their structural complexity often presents unique analytical challenges.[1][2][3] This support center provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address the specific issues you may face in your laboratory.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of organic molecules. However, the conformational flexibility of the piperidine ring can lead to complex and often misleading spectra.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for my piperidine ring appear broad and poorly resolved at room temperature?

A: This is a classic sign of intermediate conformational exchange on the NMR timescale. The piperidine ring is not static; it rapidly interconverts between two chair conformations. If the rate of this "ring flip" is comparable to the NMR frequency difference between the axial and equatorial protons, signal broadening occurs.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Lowering the temperature will slow the rate of conformational exchange. At a sufficiently low temperature (the "coalescence temperature"), you should be able to resolve distinct signals for the axial and equatorial protons of each conformer. Conversely, increasing the temperature can sometimes sharpen the signals into a time-averaged spectrum.

    • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium.[4][5] Acquiring spectra in different solvents (e.g., chloroform-d vs. DMSO-d6) may help to resolve overlapping signals or shift the equilibrium towards one dominant conformer.

Q2: I'm struggling to assign the stereochemistry of my 2,6-disubstituted piperidine. The coupling constants are ambiguous. What should I do?

A: Assigning relative stereochemistry (cis vs. trans) in substituted piperidines is a common challenge. While coupling constants are valuable, they can be misleading if the ring is distorted from an ideal chair conformation.

  • Troubleshooting Protocol: 2D NMR Spectroscopy

    • COSY (Correlation Spectroscopy): Use a COSY experiment to establish proton-proton coupling networks and confirm the connectivity within the piperidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons.

      • For a cis isomer, you would expect to see strong NOE cross-peaks between the axial protons at C2 and C6, and between the equatorial protons at these positions.

      • For a trans isomer, you would expect NOE cross-peaks between the axial proton at C2 and the equatorial proton at C6 (and vice versa).

    • Analysis of Coupling Constants (J-values): Once you have a conformational hypothesis from NOESY data, re-evaluate your coupling constants. Large diaxial couplings (typically 10-13 Hz) are indicative of a chair conformation.

Q3: My N-substituted piperidine shows two sets of signals in the NMR. Is my sample impure?

A: Not necessarily. This is often due to the presence of rotamers, especially if the N-substituent is an amide or another group with restricted rotation around the C-N bond.[6] This creates two distinct chemical environments for the piperidine ring protons.

  • Troubleshooting:

    • VT-NMR: Similar to conformational exchange, acquiring spectra at different temperatures can help confirm the presence of rotamers. As the temperature increases, the rate of rotation around the C-N bond will increase, and the two sets of signals will eventually coalesce into a single, averaged set.

    • 2D EXSY (Exchange Spectroscopy): This experiment can definitively prove that the two sets of signals are from species that are in exchange with each other.

Visualizing Piperidine Conformations

The interconversion between chair conformations is a fundamental concept. The following diagram illustrates this equilibrium.

G cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 chair1 chair2 chair1->chair2 Ring Flip chair2->chair1

Caption: Equilibrium between two chair conformations of a piperidine ring.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. However, the fragmentation patterns of piperidine derivatives can be complex and require careful interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for piperidine derivatives in ESI-MS/MS?

A: In positive-ion electrospray ionization (ESI), piperidine derivatives typically form a protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion reveals key fragmentation pathways.[1]

  • Common Fragmentation Pathways:

    • α-Cleavage: This is a dominant pathway, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[1]

    • Ring Fission: The piperidine ring itself can cleave, leading to various acyclic fragment ions.[1]

    • Neutral Loss: The loss of small, neutral molecules from substituents is common. For example, hydroxylated derivatives may lose water (H₂O), and acetylated derivatives may lose acetic acid.[7]

    • Substituent-Driven Fragmentation: The nature of the substituents heavily influences the fragmentation pattern. Be prepared to see characteristic fragmentation of the substituent groups themselves.[1]

Q2: I am trying to characterize a piperidine N-oxide, but the mass spectrum is confusing. What should I look for?

A: Piperidine N-oxides can be thermally labile, which can complicate their analysis.

  • Troubleshooting:

    • Soft Ionization: Use a soft ionization technique like ESI to minimize in-source fragmentation.[8]

    • Characteristic Loss of Oxygen: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (16 Da). However, this can sometimes be difficult to distinguish from the loss of methane (CH₄).

    • Comparison to Parent Amine: If possible, run a mass spectrum of the corresponding parent piperidine (non-oxidized). A mass shift of +16 Da for the molecular ion is a strong indicator of N-oxide formation.

    • Residual Oxidant: Be aware that residual hydrogen peroxide from the synthesis can interfere with the analysis and may have similar properties to the N-oxide.[9] It is crucial to confirm the absence of H₂O₂.[9]

Experimental Protocol: Sample Preparation for ESI-MS/MS
  • Sample Preparation: Dissolve a small amount of the purified piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation Setup (Typical):

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

    • Ionization Mode: Positive ion mode is generally used due to the basicity of the piperidine nitrogen.[1]

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 1 - 5 µL.[1]

  • MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

    • Select the [M+H]⁺ ion as the precursor for a product ion scan (MS/MS).

    • Optimize the collision energy to achieve a good distribution of fragment ions.

Section 3: Chromatography and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of piperidine derivatives. However, their basic nature and potential for multiple stereoisomers can present challenges.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative shows significant peak tailing on a standard silica gel column. How can I improve the peak shape?

A: Peak tailing is a common issue for basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.

  • Troubleshooting:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%) or ammonia, to the mobile phase. This will compete with your compound for the active sites on the silica gel, reducing tailing.[10]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a C18 reversed-phase column for purification.

Q2: I need to separate the enantiomers of my chiral piperidine derivative. Where do I start?

A: Chiral separations can be challenging, and there is no universal column that works for all compounds.[11] The separation relies on creating a transient diastereomeric complex between the enantiomers and a chiral stationary phase (CSP).

  • Troubleshooting Workflow for Chiral Separation:

G start Start: Chiral Piperidine Mixture screen_csp Screen a diverse set of Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, Pirkle-type) start->screen_csp screen_mp Screen different mobile phases (e.g., normal phase, polar organic, reversed-phase) screen_csp->screen_mp optimize Optimize separation: - Mobile phase composition - Flow rate - Temperature screen_mp->optimize Partial Separation no_sep No Separation screen_mp->no_sep No Separation separated Baseline Separation Achieved optimize->separated no_sep->screen_csp Try different CSPs

Caption: Decision workflow for developing a chiral separation method.

  • Key Considerations:

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.

    • Mobile Phase: The choice of mobile phase is critical. Normal-phase (e.g., hexane/isopropanol) and polar organic modes are common for chiral separations.

    • Additive Memory Effects: Be aware that acidic or basic additives used in the mobile phase can be retained by the column and affect subsequent separations, a phenomenon known as the "memory effect".[11]

Section 4: Stability and Solid-State Characterization

The stability and solid-state properties of piperidine derivatives are critical for their use as active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative develops a yellow tint upon storage. What is causing this?

A: A yellow discoloration is typically a sign of oxidation.[12][13] The piperidine ring can be susceptible to oxidation, especially when exposed to air, light, and heat.[12][13]

  • Prevention and Troubleshooting:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[12]

    • Protection from Light: Store in an amber vial or in the dark.

    • Purification: If discoloration has occurred, distillation is often the most effective method for removing colored impurities.[12][13]

Q2: I have isolated my piperidine-containing API, but I'm concerned about polymorphism. Why is this important?

A: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[14][15] Different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, which are critical for drug development.[14][16][17]

  • Characterization Techniques for Polymorphism:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms.

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect phase transitions between polymorphs.

    • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates.

    • Solid-State NMR (ssNMR): This technique can provide detailed structural information about the crystalline state.

Quantitative Data Summary: Common Analytical Techniques
TechniqueInformation ProvidedCommon PitfallsTroubleshooting
1D/2D NMR Connectivity, stereochemistry, conformationSignal broadening, rotamers, overlapping signalsVT-NMR, NOESY/ROESY, different solvents
ESI-MS/MS Molecular weight, structural fragmentsThermal degradation (N-oxides), ambiguous fragmentationSoft ionization, comparison with parent amine
HPLC/UPLC Purity, separation of isomersPeak tailing (for basic compounds), co-elutionBasic mobile phase modifier, alternative stationary phases
Chiral HPLC Enantiomeric excess (ee), separation of enantiomersNo separation, additive memory effectsScreen various CSPs and mobile phases, flush column
PXRD Crystalline form (polymorph identification)Preferred orientation, amorphous contentProper sample preparation
DSC Melting point, phase transitionsBroad transitions, decompositionModulate heating rate

References

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral lactam, this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's three-dimensional structure and its spectral output, offering field-proven insights into experimental design, data interpretation, and structural verification. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol and interpretation is part of a self-validating analytical system.

The Strategic Importance of NMR in Structural Elucidation

In the synthesis of novel chemical entities, particularly those with stereogenic centers, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. For a molecule like this compound, which contains a lactam ring, a chiral center, a flexible benzyl group, and a primary alcohol, NMR is not merely a characterization technique; it is a discovery tool. It allows us to probe the electronic environment of each atom, understand conformational preferences, and confirm stereochemical relationships.

The piperidine-2-one scaffold is a prevalent motif in pharmacologically active compounds. The N-benzyl group often modulates biological activity and metabolic stability, while the C5-hydroxymethyl substituent introduces a key functional handle for further modification and a crucial stereocenter. A rigorous NMR analysis ensures that the intended molecule has been synthesized and provides a detailed electronic and spatial map for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: A Foundation of Trustworthy Data

The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation
  • Analyte Purity: Begin with a sample of this compound purified to >98% by chromatography or crystallization. Residual solvents or impurities can complicate spectral interpretation.

  • Mass: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, the acidic nature of trace impurities can broaden exchangeable proton signals like the hydroxyl (-OH) proton.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this molecule. DMSO-d₆ is a hydrogen-bond acceptor, which slows down the exchange rate of the -OH proton.[2] This results in a sharper signal that often displays coupling to adjacent protons, providing valuable connectivity information.[3] The amide N-H proton in related structures also shows sharper signals in DMSO-d₆.[2]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 16-641024-4096
Spectral Width -2 to 12 ppm-10 to 220 ppm

Causality Behind Choices:

  • A longer relaxation delay in ¹H NMR ensures full relaxation of all protons, leading to accurate integration, which is crucial for determining the number of protons corresponding to each signal.

  • A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio, which results in a much lower intrinsic sensitivity compared to ¹H.[4]

Workflow for Spectral Analysis

The process of spectral interpretation is a logical progression from initial observation to final structural confirmation. Two-dimensional (2D) NMR experiments like COSY and HMBC are indispensable for assembling the molecular puzzle.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Structure Confirmation H_NMR Acquire ¹H NMR Spectrum Integrate Integrate ¹H Signals (Proton Count) H_NMR->Integrate C_NMR Acquire ¹³C NMR Spectrum Analyze_C Analyze ¹³C Chemical Shifts C_NMR->Analyze_C Analyze_H Analyze ¹H Chemical Shifts & Multiplicities Integrate->Analyze_H COSY Acquire ¹H-¹H COSY (H-H Connectivity) Analyze_H->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Attachment) Analyze_C->HSQC Assign_Fragments Assign Spin Systems (e.g., Piperidine Ring Protons) COSY->Assign_Fragments HSQC->Assign_Fragments HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) Assemble Assemble Fragments into Full Structure HMBC->Assemble Assign_Fragments->HMBC Final_Structure Confirm Final Structure Assemble->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The structure of this compound presents a fascinating array of signals. The presence of a chiral center at C5 renders the geminal protons on the benzylic CH₂, the hydroxymethyl CH₂, and the piperidine ring CH₂ groups (C3, C4, C6) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
aAromatic (o, m, p)7.20 - 7.40m5H-Typical range for a monosubstituted benzene ring.[6]
bN-CH₂ (Benzylic)4.50 (ABq)d, d2HJ ≈ 14-16 HzDiastereotopic protons due to C5 chirality, appearing as an AB quartet.[5] Deshielded by the adjacent nitrogen.
cH63.40 - 3.60m2H-Diastereotopic protons (axial/equatorial) adjacent to nitrogen.
d-CH₂OH3.30 - 3.45m2H-Diastereotopic protons adjacent to the chiral center (C5) and the hydroxyl group.
e-OH4.50 - 5.00t1HJ ≈ 5 HzExchangeable proton. In DMSO-d₆, it is expected to be a sharp triplet due to coupling with the adjacent CH₂ protons.[7] Its shift is concentration and temperature dependent.
fH52.30 - 2.50m1H-Methine proton at the chiral center, coupled to H4, H6, and CH₂OH protons.
gH32.15 - 2.30m2H-Diastereotopic protons alpha to the carbonyl group, deshielded.
hH41.70 - 1.90m2H-Diastereotopic protons on the piperidine ring.

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are highly diagnostic of the carbon's functional group and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

LabelAssignmentPredicted Shift (δ, ppm)Rationale
1C=O (Lactam)170 - 172Typical chemical shift for a carbonyl carbon in a six-membered lactam.[8]
2Aromatic (ipso)137 - 139Quaternary carbon of the benzene ring attached to the benzylic CH₂.
3Aromatic (o, m, p)127 - 129Aromatic carbons of the benzyl group.[9] Due to symmetry, ortho and meta carbons may appear as single peaks.
4-CH₂OH62 - 65Carbon of a primary alcohol, deshielded by the oxygen atom.[6]
5C650 - 53Carbon adjacent to the nitrogen atom.
6N-CH₂ (Benzylic)49 - 52Benzylic carbon attached to nitrogen.[10]
7C5 (Chiral Center)38 - 42Methine carbon of the piperidine ring.
8C330 - 33Methylene carbon alpha to the carbonyl group.
9C423 - 26Methylene carbon in the piperidine ring.

Comparison with Alternative Structures

The power of NMR lies in its ability to distinguish between closely related isomers and analogues.

  • vs. 1-Methyl-5-(hydroxymethyl)piperidin-2-one: If the N-benzyl group were replaced with an N-methyl group, the complex aromatic signals (δ 7.2-7.4) and the benzylic CH₂ signal (δ ~4.5) would disappear. They would be replaced by a singlet at approximately δ 2.8-3.0 ppm (N-CH₃) integrating to 3H. In the ¹³C spectrum, the aromatic signals and the benzylic carbon signal would be absent, replaced by a new signal for the N-methyl carbon around 35-40 ppm.

  • vs. 1-Benzyl-3-(hydroxymethyl)piperidin-2-one: Moving the hydroxymethyl group to the C3 position would dramatically alter the spectrum. The protons on C3 would now be a single methine proton, and its signal would be shifted downfield due to the alpha position to the carbonyl. The C4 and C5 protons would show different splitting patterns. The key differentiator would be 2D NMR. An HMBC experiment would show a correlation from the hydroxymethyl protons to the carbonyl carbon (C2), a correlation absent in the target C5-substituted isomer.

Caption: Predicted key long-range ¹H-¹³C HMBC correlations.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach, combining 1D and 2D NMR techniques. The predicted spectra are complex due to the molecule's chirality, which induces diastereotopicity in several key proton signals. By carefully selecting the experimental conditions, particularly the use of DMSO-d₆ as the solvent, and systematically applying correlation spectroscopy, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. This detailed structural map is indispensable for quality control, regulatory submission, and advancing the understanding of structure-activity relationships in medicinal chemistry programs.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Confirmation of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized small molecules is a cornerstone of regulatory compliance and scientific rigor. For researchers working with novel heterocyclic compounds, such as the piperidinone derivative 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, achieving absolute confidence in molecular structure is paramount. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques, presenting a compelling case for its superiority in delivering unequivocal structural evidence through precise mass measurement and detailed fragmentation analysis.

As scientists and drug development professionals, our choices in analytical methodology have profound implications for data integrity and project timelines. This document moves beyond a simple listing of specifications, delving into the causality behind experimental choices and providing a framework for self-validating protocols.

The Analytical Challenge: Beyond Nominal Mass

Traditional low-resolution mass spectrometry provides a nominal mass, which is the integer mass of a molecule calculated using the most abundant isotope of each element. While useful, this is often insufficient for definitive identification, as multiple elemental compositions can correspond to the same nominal mass. For a compound like this compound (C₁₃H₁₇NO₂), this ambiguity can lead to costly errors in downstream applications. High-resolution mass spectrometry, by contrast, provides an exact mass measurement, typically to four or five decimal places, which dramatically narrows the range of possible elemental formulas to a single, confident assignment.[1][2][3]

Core Methodology: The LC-HRMS Workflow

The coupling of liquid chromatography (LC) with HRMS provides a powerful platform for the analysis of complex mixtures and the purification of target compounds prior to mass analysis.[4][5][6][7] This approach ensures that the mass spectrometer is analyzing a pure compound, which is critical for accurate data interpretation.

LC_HRMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Analysis cluster_3 Data Processing Prep Dissolve Sample in Mobile Phase Inject Inject into UPLC/HPLC System Column C18 Reverse-Phase Chromatography Inject->Column Elute Gradient Elution Column->Elute Ionize Electrospray Ionization (ESI+) Elute->Ionize Analyte Introduction MS1 Full Scan MS (MS1) (e.g., Orbitrap/Q-TOF) Ionize->MS1 Select Precursor Ion Selection MS1->Select MS2 MS/MS Fragmentation (HCD/CID) Select->MS2 Detect High-Resolution Mass Analyzer MS2->Detect Process Software Analysis (e.g., Compound Discoverer) Detect->Process Data Acquisition Formula Elemental Formula Determination Process->Formula Fragment Fragment Ion Matching Formula->Fragment Confirm Structure Confirmation Fragment->Confirm

Caption: A typical workflow for small molecule confirmation using LC-HRMS.

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines the steps for acquiring high-resolution mass spectral data for the target compound using a standard LC-HRMS system, such as a Thermo Scientific™ Q Exactive™ Orbitrap or a Sciex ZenoTOF™ instrument.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture. The final concentration may require optimization based on instrument sensitivity.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen is readily protonated.[8]

  • MS1 Full Scan:

    • Resolution: Set to >60,000 to ensure high mass accuracy.[3]

    • Scan Range: m/z 100-500.

    • AGC Target / Max Injection Time: 1e6 / 100 ms (instrument specific).

  • MS/MS Fragmentation (dd-MS²):

    • Activation Type: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).[9]

    • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

    • Resolution: >15,000.

    • Isolation Window: 1.0 m/z.

4. Data Analysis:

  • Determine the accurate mass of the protonated molecule [M+H]⁺ from the MS1 scan.

  • Use software to calculate the elemental composition based on the measured exact mass, with a mass tolerance of < 5 ppm.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

  • Propose a fragmentation pathway consistent with the observed fragments and the parent structure.

Performance Comparison: HRMS vs. Alternatives

While other analytical techniques provide valuable structural information, HRMS offers a unique combination of sensitivity, speed, and specificity that makes it indispensable for final structure confirmation.

FeatureHigh-Resolution MS (Orbitrap/Q-TOF)Nuclear Magnetic Resonance (NMR)Low-Resolution MS (Single Quad)
Primary Information Exact Mass (Elemental Composition), Fragmentation PatternChemical Environment, Connectivity (¹H, ¹³C, COSY, HMBC)Nominal Mass, Basic Fragmentation
Mass Accuracy < 5 ppmN/A~0.1-0.5 Da
Confidence in Formula Very High (Often unambiguous)Indirectly inferred from spectraLow (High ambiguity)
Sensitivity Picogram to femtogramMilligram to microgramNanogram to picogram
Sample Requirement Very LowHighLow
Analysis Time Minutes per sampleMinutes to hours per experimentMinutes per sample
Structural Insight Confirms elemental formula and substructures via fragmentation.Provides detailed 3D structure and stereochemistry.[10][11][12][13]Confirms nominal mass and simple losses.
Key Limitation Does not directly determine stereochemistry or isomer positions.Lower sensitivity, requires pure sample, complex spectra.Inability to distinguish between isobaric compounds.

Deciphering the Structure: Data Interpretation

For this compound (Formula: C₁₃H₁₇NO₂), the expected monoisotopic mass is 219.1259 Da.

1. Exact Mass Confirmation: The primary goal of the MS1 scan is to detect the protonated molecule, [M+H]⁺.

  • Theoretical [M+H]⁺: 220.1332 Da

  • Plausible Experimental Result: 220.1330 Da

  • Mass Error: -0.91 ppm (well within the acceptable < 5 ppm limit)

This high-accuracy measurement provides strong evidence for the elemental formula C₁₃H₁₈NO₂⁺, effectively ruling out other potential compositions at the same nominal mass.

2. Fragmentation Analysis (MS/MS): The MS/MS spectrum provides a molecular fingerprint, confirming the connectivity of the atoms. The fragmentation of piperidine derivatives is well-characterized and often involves cleavage alpha to the nitrogen atom or within the ring structure.[8][14]

Fragmentation_Pathway cluster_frags Parent [C₁₃H₁₇NO₂ + H]⁺ m/z = 220.1332 F1 [C₇H₇]⁺ m/z = 91.0542 (Tropylium ion) Parent->F1 α-cleavage & rearrangement F2 [C₁₂H₁₄NO]⁺ m/z = 188.1070 (Loss of CH₂O) Parent->F2 - H₂O & - H₂ F3 [C₈H₁₀N]⁺ m/z = 120.0808 (Benzyliminium ion) Parent->F3 Ring opening

Caption: Predicted fragmentation pathway for protonated this compound.

  • Key Fragment 1 (m/z 91.0542): The highly stable tropylium ion ([C₇H₇]⁺) is the base peak in the spectra of many benzyl-containing compounds, arising from cleavage of the benzylic C-N bond. Its presence is a strong indicator of the N-benzyl moiety.

  • Key Fragment 2 (m/z 188.1070): This corresponds to the neutral loss of formaldehyde (CH₂O, 30.0106 Da) from the parent ion, a characteristic fragmentation for hydroxymethyl groups.

  • Key Fragment 3 (m/z 120.0808): This fragment likely arises from the cleavage of the piperidinone ring, resulting in a stable benzyliminium ion.

The combination of the accurate parent mass and the logical fragmentation pattern provides a self-validating system, leading to an unequivocal confirmation of the structure of this compound.

Conclusion: The Authoritative Choice for Structural Confirmation

While NMR spectroscopy remains the gold standard for de novo structure elucidation, high-resolution mass spectrometry is the authoritative and most efficient technique for confirming the identity of a known or expected small molecule.[15] Its unparalleled sensitivity, speed, and the definitive nature of exact mass data allow researchers to proceed with confidence. For drug development professionals, integrating LC-HRMS workflows is not merely an option but a necessity for ensuring data integrity, meeting regulatory expectations, and accelerating the path from synthesis to discovery.[16][17][18][19][20] The combination of a highly accurate parent mass and a structurally consistent fragmentation pattern, as demonstrated for this compound, provides the robust, trustworthy, and expert-level confirmation required in modern pharmaceutical science.

References

A Senior Application Scientist's Guide: Comparing GC-MS and LC-MS/MS for Piperidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Piperidine Impurity Control

In pharmaceutical development, the adage "what you don't know can hurt you" is a guiding principle. Impurity profiling—the identification and quantification of unwanted chemical entities in an Active Pharmaceutical Ingredient (API)—is a cornerstone of ensuring drug safety and efficacy.[1] Piperidine, a saturated heterocycle, is a common building block in the synthesis of many APIs. However, its presence as a residual impurity or as a component of related degradation products is a significant concern. Beyond its own toxicological profile, piperidine is a secondary amine, making it a potential precursor to the formation of highly potent, mutagenic N-nitrosamine impurities.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[2] For potentially genotoxic impurities (GTIs), which can cause genetic mutations and have the potential to cause cancer at low levels, the Threshold of Toxicological Concern (TTC) is often applied, demanding analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the API.[3][4] This necessitates the use of highly sensitive and specific analytical technologies.

This guide provides an in-depth, experience-driven comparison of two instrumental pillars of trace-level analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive profiling of piperidine-related impurities. We will move beyond a simple listing of features to explain the fundamental causality behind method selection and experimental design, empowering you to make informed decisions for your specific analytical challenges.

The Analyte & The Challenge: Physicochemical Properties of Piperidine

The choice between GC-MS and LC-MS/MS is fundamentally dictated by the physicochemical properties of the target analytes.

  • Piperidine: A cyclic secondary amine with a boiling point of 106 °C. Its volatility and thermal stability make it a prime candidate for GC analysis.[5][6]

  • Piperidine Derivatives: Impurities are rarely limited to the parent structure. Process-related by-products or degradation products may include hydroxylated, carboxylated, or other functionalized piperidine rings. These modifications dramatically decrease volatility and increase polarity, posing a significant challenge for direct GC analysis.

The core analytical challenge is therefore to select a platform that can either accommodate this wide range of volatilities and polarities or to modify the analytes to be compatible with a single technique.

The Technologies: A Head-to-Head Comparison

While both techniques couple a chromatographic separation with mass spectrometric detection, the phase in which that separation occurs—gas versus liquid—changes everything.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8]

Principle of Operation: The analysis begins with the volatilization of the sample in a heated inlet. A carrier gas (e.g., Helium) sweeps the vaporized analytes onto a capillary column coated with a stationary phase. Separation is achieved based on the analytes' boiling points and their interactions with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and the resulting mass fragments create a fingerprint-like spectrum that can be searched against established libraries (e.g., NIST) for confident identification.[9][10]

Strengths for Piperidine Analysis:

  • Excellent for Volatile Amines: For piperidine itself and other volatile, thermally stable precursors or impurities, GC-MS provides high chromatographic resolution and robust, reproducible results.[5][11]

  • Definitive Identification: The hard ionization technique of EI generates rich, reproducible fragmentation patterns, allowing for high-confidence identification via spectral library matching.

Causality Behind Experimental Choices - The Need for Derivatization: The primary limitation of GC is the requirement for analytes to be volatile and thermally stable.[12] Polar functional groups (like -OH, -NH, -COOH) on piperidine derivatives can lead to poor peak shape and low sensitivity. To overcome this, chemical derivatization is employed. This is a crucial step where a reactive agent is used to replace active hydrogens with nonpolar groups, thereby increasing volatility and thermal stability.[13] For amines and alcohols, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.

  • Why Derivatize? The goal is to transform a polar, non-volatile molecule into a form that is "GC-amenable."[12] This chemical modification is not just a sample preparation step; it is a fundamental part of the method that enables the analysis of a wider range of impurities than would otherwise be possible.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most versatile, sensitive, and specific technology for pharmaceutical impurity analysis, particularly for polar, non-volatile, and thermally labile compounds.[14][15][16]

Principle of Operation: The sample is dissolved in a liquid and injected into a high-pressure stream of solvent (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase (e.g., C18). Separation occurs based on the analytes' partitioning between the mobile and stationary phases.[16] As compounds elute, they are ionized using soft ionization techniques like Electrospray Ionization (ESI) and enter the tandem mass spectrometer. Here, a specific precursor ion is selected (Q1), fragmented (q2), and a specific product ion is monitored (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[15]

Strengths for Piperidine Analysis:

  • Broad Applicability: LC-MS/MS can analyze piperidine and its more polar, non-volatile derivatives in a single run without the need for derivatization.[14][17]

  • Exceptional Sensitivity: The selectivity of MRM allows for extremely low detection limits (sub-ppm), which is essential for controlling genotoxic impurities to the levels required by the TTC.[17][18][19]

  • Suitable for Complex Matrices: The specificity of MS/MS detection minimizes interference from the API and other excipients, simplifying sample preparation.[8]

Causality Behind Experimental Choices - Managing Polarity and Ionization: While powerful, LC-MS/MS is not without its challenges, especially for small, polar amines like piperidine.

  • Why Use Acidic Modifiers? Piperidine is a basic compound. In reverse-phase chromatography, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) protonates the amine.[17][18] This ensures it is in a single ionic form, which improves peak shape and promotes efficient ionization by positive-mode ESI.

  • Why is Ion Suppression a Concern? ESI is a competitive process. If high concentrations of other compounds (like the API or matrix components) co-elute with the analyte, they can compete for ionization, suppressing the analyte's signal.[14][20] This is why chromatographic separation remains critical and the use of a stable isotope-labeled internal standard is the gold standard for ensuring accurate quantification.

  • Why Consider HILIC or Ion-Pairing? For very polar amines that have poor retention on traditional C18 columns, alternative chromatographic strategies may be necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining polar compounds.[21] Ion-pairing reagents can also be used, but they must be volatile (e.g., HFBA) and can cause long-term contamination of the MS system, so they are often used as a last resort.[20][22]

Experimental Deep Dive: A Comparative Workflow

The following diagram and protocols outline representative workflows for analyzing piperidine impurities. These are intended as validated starting points for method development in your laboratory.

Comparative Workflow Diagram

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start 1. Sample Weighing (API in Vial) gc_prep 2. Add Solvent & Internal Standard gc_start->gc_prep gc_deriv 3. Add Derivatization Reagent (e.g., BSTFA) gc_prep->gc_deriv gc_react 4. Heat to React (e.g., 70°C, 45 min) gc_deriv->gc_react gc_inject 5. Inject into GC-MS gc_react->gc_inject gc_data 6. Data Acquisition (Scan/SIM) gc_inject->gc_data gc_report 7. Report Generation gc_data->gc_report lc_start 1. Sample Weighing (API in Vial) lc_prep 2. Add Solvent & Internal Standard lc_start->lc_prep lc_vortex 3. Vortex & Sonicate to Dissolve lc_prep->lc_vortex lc_filter 4. Filter Sample (e.g., 0.22 µm) lc_vortex->lc_filter lc_inject 5. Inject into LC-MS/MS lc_filter->lc_inject lc_data 6. Data Acquisition (MRM) lc_inject->lc_data lc_report 7. Report Generation lc_data->lc_report

Caption: Comparative workflows for piperidine impurity analysis by GC-MS and LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: GC-MS Method for Piperidine and Volatile Derivatives (with Derivatization)

This protocol is designed to quantify piperidine and related impurities that can be made amenable to GC analysis.

  • Standard & Sample Preparation:

    • Accurately weigh 100 mg of the API sample into a 2 mL GC vial.

    • Prepare a stock solution of piperidine and other target impurity standards in a suitable solvent (e.g., Dichloromethane).

    • Prepare a stock solution of an appropriate internal standard (e.g., Piperidine-d11).

    • To the sample vial, add 1.0 mL of Dichloromethane and a known amount of internal standard. Vortex to dissolve.

  • Derivatization:

    • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[12]

    • Immediately cap the vial tightly.

    • Heat the vial at 70 °C for 45 minutes to ensure complete derivatization.[12]

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation & Conditions:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Run calibration standards prepared and derivatized in the same manner.

    • Self-Validation: A blank (solvent + derivatization reagent) must be run to ensure no interfering peaks are present. A system suitability standard should be run to confirm resolution and response.

Protocol 2: LC-MS/MS Method for Piperidine and Polar Derivatives

This protocol is ideal for sensitive quantification of a broad range of piperidine-related impurities without derivatization.

  • Standard & Sample Preparation:

    • Accurately weigh 10 mg of the API sample into a 15 mL centrifuge tube.

    • Prepare a stock solution of piperidine and other target impurity standards in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a stock solution of an appropriate internal standard (e.g., Piperidine-d11).

    • Add 10.0 mL of solvent (e.g., 50:50 Acetonitrile:Water) and a known amount of internal standard to the sample tube.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[23]

  • LC-MS/MS Instrumentation & Conditions:

    • Inject 2-5 µL of the sample into the LC-MS/MS system.[17][18]

    • Run calibration standards prepared in the same manner.

    • Self-Validation: A blank (solvent) must be run to check for carryover and system contamination. A system suitability standard should be run to confirm retention time, peak shape, and sensitivity.

Data & Performance Comparison

The ultimate choice of technique often comes down to performance metrics. The following table summarizes typical performance data synthesized from validated methods for piperidine analysis.

ParameterGC-MSLC-MS/MSCausality & Insight
Analyte Scope Volatile & Semi-Volatile (Derivatization extends scope)Broad (Volatile to highly Polar)LC-MS/MS is inherently more versatile for unknown or diverse impurity profiles.[14][16]
Selectivity High (Chromatography + Mass Filter)Very High (Chromatography + Q1/Q3 MRM)The tandem MS (MS/MS) step in LC provides superior selectivity, crucial for complex matrices.[8]
Typical LOQ ~0.5 - 5 ppm (µg/g API)~0.01 - 0.5 ppm (ng/g API) LC-MS/MS is generally more sensitive, making it the technique of choice for genotoxic impurities at TTC levels.[3][17][18]
Linearity (r²) > 0.99> 0.99Both techniques provide excellent quantitative linearity when properly validated.[7][17]
Sample Prep More complex (derivatization required for polar analytes)Simpler ("Dilute and Shoot" often possible)The need for a controlled chemical reaction (derivatization) adds time, complexity, and potential variability to the GC-MS workflow.[12]
Identification High Confidence (EI Library Matching)High Confidence (Fragmentation & RT)GC-MS offers the advantage of large, standardized spectral libraries for identifying unknowns.

Decision Matrix: Which Technique Should You Use?

The optimal technique is dictated by the specific analytical question. Use this logical guide to inform your decision.

G start What is the primary analytical goal? q1 Are you ONLY analyzing for residual piperidine (volatile)? start->q1 Known Volatile q2 Are you profiling for a wide range of unknown or polar impurities, including potential GTIs? start->q2 Broad Profile / GTIs q1->q2 No, I need more. gcms GC-MS is a strong, cost-effective choice. - High throughput for known volatiles. - Excellent for residual solvent analysis. q1->gcms Yes lcmsms LC-MS/MS is the superior choice. - Required sensitivity for GTIs. - No derivatization needed. - Broader impurity coverage. q2->lcmsms Yes

Caption: Decision logic for selecting between GC-MS and LC-MS/MS for piperidine analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful tools for piperidine impurity profiling, but they are not interchangeable.

  • GC-MS excels in the analysis of volatile impurities like piperidine itself. Its utility can be extended through derivatization, but this adds complexity to the workflow. It remains a robust and cost-effective method for targeted, known volatile analytes.

  • LC-MS/MS is the definitive technique for comprehensive impurity profiling, especially when dealing with potentially genotoxic impurities (GTIs). Its ability to analyze a wide range of compounds from polar to non-polar without derivatization, coupled with its exceptional sensitivity and selectivity, makes it the gold standard for meeting today's stringent regulatory expectations.[14][17]

The ultimate decision rests on a thorough understanding of the potential impurity profile of your API. For ensuring patient safety and regulatory compliance in modern drug development, the versatility and sensitivity of LC-MS/MS make it the more strategic and often necessary investment.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of N-Benzyl-4-piperidone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs speaks to its versatile nature and ability to impart favorable pharmacokinetic properties.[1] Within this class of compounds, N-substituted 4-piperidones are pivotal intermediates, offering a robust platform for the synthesis of a diverse array of bioactive molecules, including potent analgesics and antiviral agents.[1][2]

This guide provides an in-depth, practical comparison of the synthesis and characterization of two common N-substituted 4-piperidones: N-Benzyl-4-piperidone and its close analog, N-Boc-4-piperidone . Our initial investigation sought to profile 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a compound of interest in novel scaffold design. However, a comprehensive search of the scientific literature and chemical databases revealed a conspicuous absence of publicly available, experimentally validated characterization data. In the spirit of scientific integrity and to provide a truly useful, data-driven resource, we have pivoted to the well-documented and industrially relevant N-Benzyl-4-piperidone. This allows us to present a guide grounded in verifiable experimental data, a non-negotiable tenet of robust scientific practice.

Through a detailed exploration of these two compounds, we will elucidate the influence of the nitrogen-protecting group on synthetic strategy, purification, and key analytical signatures. This comparative approach is designed to equip you with the practical insights needed to make informed decisions in your own research endeavors.

Physicochemical and Spectroscopic Profiles: A Head-to-Head Comparison

The choice of the N-substituent—in this case, a benzyl group versus a tert-butoxycarbonyl (Boc) group—profoundly influences the physicochemical properties and spectroscopic characteristics of the 4-piperidone core. Below is a summary of their key literature values.

PropertyN-Benzyl-4-piperidoneN-Boc-4-piperidone
Molecular Formula C₁₂H₁₅NO[3][4][5]C₁₀H₁₇NO₃[6]
Molecular Weight 189.25 g/mol [3][5]199.25 g/mol [6]
Physical Form Yellow liquid/neat oil[3][4]White solid[6]
CAS Number 3612-20-2[3][4][5]79099-07-3[6]

Spectroscopic Data Comparison

¹H NMR Spectra
  • N-Benzyl-4-piperidone: The ¹H NMR spectrum is characterized by the presence of aromatic protons from the benzyl group, typically observed as a multiplet between δ 7.2-7.4 ppm. A key singlet for the benzylic methylene protons (CH₂) appears around δ 3.6 ppm. The piperidone ring protons present as two triplets around δ 2.75 ppm and δ 2.46 ppm, corresponding to the protons adjacent to the nitrogen and the carbonyl group, respectively.[5]

  • N-Boc-4-piperidone: The most prominent feature in the ¹H NMR spectrum of N-Boc-4-piperidone is the large singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.49 ppm. The piperidone ring protons adjacent to the nitrogen and the carbonyl appear as triplets at δ 3.71 ppm and δ 2.44 ppm, respectively.[6]

¹³C NMR Spectra
  • N-Benzyl-4-piperidone: The ¹³C NMR spectrum will show signals for the aromatic carbons of the benzyl group in the δ 127-138 ppm range. The benzylic carbon is typically found around δ 62-63 ppm. The carbonyl carbon of the piperidone ring is a key indicator, appearing significantly downfield. The piperidone ring carbons adjacent to the nitrogen and the carbonyl will also have distinct chemical shifts.

  • N-Boc-4-piperidone: The ¹³C NMR spectrum is distinguished by the signals for the Boc group: the quaternary carbon at approximately δ 79.6 ppm and the methyl carbons around δ 28.4 ppm. The carbonyl carbon of the piperidone ring will be present, as will the signals for the ring carbons.

Mass Spectrometry (MS)
  • N-Benzyl-4-piperidone: In mass spectrometry, N-Benzyl-4-piperidone will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (189.25 g/mol ). A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

  • N-Boc-4-piperidone: The mass spectrum of N-Boc-4-piperidone will show a molecular ion peak (M⁺) at m/z 199.25. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group, leading to significant fragment ions.

Infrared (IR) Spectroscopy
  • N-Benzyl-4-piperidone: The IR spectrum will prominently feature a strong absorption band for the C=O stretch of the ketone, typically in the range of 1715-1720 cm⁻¹. Aromatic C-H stretching and bending vibrations from the benzyl group will also be observable.

  • N-Boc-4-piperidone: The IR spectrum of N-Boc-4-piperidone will also be dominated by the ketone C=O stretch. Additionally, a strong absorption from the C=O of the carbamate group in the Boc substituent will be present, usually around 1680-1700 cm⁻¹.

Experimental Protocols: Synthesis and Characterization

The following sections provide detailed, step-by-step protocols for the synthesis of N-Benzyl-4-piperidone and N-Boc-4-piperidone. The choice of starting materials and reaction conditions is rationalized to provide a deeper understanding of the underlying chemical principles.

Synthesis of N-Benzyl-4-piperidone

This protocol is adapted from a common and reliable method involving the direct N-alkylation of 4-piperidone.

Diagram of the Synthetic Workflow

A 4-Piperidone Monohydrate HCl + K₂CO₃ in DMF B Stir at Room Temperature (30 min) A->B Deprotonation of Piperidone C Add Benzyl Bromide B->C Nucleophilic Attack D Heat at 65°C (14 h) C->D SN2 Reaction E Workup: Filter, Quench with Ice Water, Extract with Ethyl Acetate D->E F Purification: Wash with Water and Brine, Dry, Evaporate Solvent E->F G N-Benzyl-4-piperidone F->G

Caption: Synthetic workflow for N-Benzyl-4-piperidone.

Step-by-Step Methodology

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.5 equivalents).

    • Rationale: 4-Piperidone is commercially available as its hydrochloride salt. The potassium carbonate acts as a base to neutralize the HCl and deprotonate the secondary amine of the piperidone, generating the free amine in situ, which is the active nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Activation: Stir the mixture at room temperature for 30 minutes.

    • Rationale: This allows for the complete deprotonation of the piperidone hydrochloride to form the free secondary amine.

  • N-Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Rationale: Benzyl bromide is a reactive electrophile. The deprotonated nitrogen of the piperidone acts as a nucleophile, attacking the benzylic carbon and displacing the bromide in a classic Sₙ2 reaction. A slight excess of benzyl bromide ensures the complete consumption of the piperidone.

  • Reaction: Heat the reaction mixture at 65°C for 14 hours.

    • Rationale: Heating accelerates the rate of the Sₙ2 reaction, ensuring it proceeds to completion in a reasonable timeframe.

  • Workup: Cool the reaction mixture to room temperature, filter to remove inorganic salts, and quench the filtrate with ice water. Extract the aqueous layer with ethyl acetate.

    • Rationale: Filtration removes the potassium salts. Quenching with water precipitates any remaining inorganic salts and allows for extraction of the organic product into an immiscible solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

    • Rationale: Washing with water removes any residual DMF and water-soluble impurities. The brine wash helps to remove residual water from the organic layer. Anhydrous sodium sulfate is a drying agent. Evaporation of the solvent yields the final product.

Synthesis of N-Boc-4-piperidone

This protocol details the protection of the 4-piperidone nitrogen with a tert-butoxycarbonyl (Boc) group.

Diagram of the Synthetic Workflow

A 4-Piperidone Monohydrate HCl + Triethylamine in Methanol B Stir at Room Temperature (5 min) A->B Deprotonation C Add Di-tert-butyl dicarbonate (Boc₂O) and DMAP B->C Acylation D Stir at Room Temperature (20 h) C->D Protection Reaction E Workup: Remove Methanol, Dissolve in Dichloromethane D->E F Purification: Wash with HCl, Na₂CO₃, and Brine, Dry, Evaporate Solvent E->F G N-Boc-4-piperidone F->G

Caption: Synthetic workflow for N-Boc-4-piperidone.

Step-by-Step Methodology

  • Reaction Setup: To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents).[6]

    • Rationale: Similar to the previous synthesis, triethylamine is used as a base to generate the free piperidone. Methanol is a suitable solvent that readily dissolves the starting materials.

  • Activation: Stir the mixture for 5 minutes at room temperature.[6]

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 equivalents) in portions, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.02 equivalents).[6]

    • Rationale: Boc₂O is the standard reagent for introducing the Boc protecting group. DMAP is a highly effective acylation catalyst that accelerates the reaction between the piperidone nitrogen and the Boc₂O.

  • Reaction: Stir the solution at ambient temperature for 20 hours.[6]

    • Rationale: The reaction is typically allowed to proceed overnight to ensure complete conversion.

  • Workup: Remove the methanol under reduced pressure and dissolve the crude residue in dichloromethane.[6]

  • Purification: Wash the organic phase sequentially with dilute HCl, saturated sodium carbonate solution, and saturated sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone, typically as a white solid.[6]

    • Rationale: The acid wash removes any remaining triethylamine and DMAP. The base wash removes any acidic byproducts. The brine wash and drying step are standard procedures to isolate the pure product.

Comparative Analysis and Field Insights

The choice between a benzyl and a Boc protecting group is a critical decision in a multi-step synthesis, guided by the downstream reaction conditions.

  • Stability and Cleavage: The benzyl group is robust and stable to a wide range of reaction conditions, including acidic and basic hydrolysis. It is typically removed under hydrogenolysis conditions (H₂, Pd/C), which are reductive. This makes it an excellent choice when subsequent steps involve non-reductive transformations. The Boc group , on the other hand, is designed for lability under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[2] It is, however, generally stable to basic and nucleophilic conditions. This orthogonal stability profile is a cornerstone of modern protecting group strategy in organic synthesis.

  • Physical Properties and Handling: As noted, N-Benzyl-4-piperidone is an oil, while N-Boc-4-piperidone is a solid.[3][4][6] For many applications, crystalline solids are preferred as they are often easier to purify by recrystallization and handle on a large scale.

  • Applications in Drug Discovery: Both N-benzyl and N-Boc protected piperidones are valuable intermediates. The N-benzyl moiety itself is a common structural motif in many bioactive compounds, where it can engage in cation-π interactions with biological targets.[7] N-Boc-4-piperidone is a versatile building block for constructing more complex piperidine-containing molecules, as the Boc group can be easily removed to allow for further functionalization of the nitrogen atom.[2][8]

Conclusion

This guide has provided a detailed, data-supported comparison of N-Benzyl-4-piperidone and N-Boc-4-piperidone, from their synthesis to their spectroscopic characterization. By understanding the nuances of their preparation and the distinct properties imparted by the N-substituent, researchers can more effectively leverage these critical intermediates in the synthesis of novel therapeutics and chemical probes. The principles of protecting group strategy and the importance of verifiable experimental data, as highlighted by the necessary pivot from our initial target compound, are central to the successful advancement of chemical research.

References

A Comparative Guide to the Analysis of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Piperidinone Scaffolds

The piperidine ring is a foundational structure in medicinal chemistry, appearing in thousands of compounds studied in clinical and preclinical trials.[1] The derivative, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, is a chiral molecule whose stereochemistry can profoundly influence its pharmacological and toxicological profile. As regulatory bodies increasingly mandate the characterization of individual enantiomers, the development of robust and efficient analytical methods for determining enantiomeric excess (ee) is not merely a procedural step but a cornerstone of drug safety and efficacy.[2] An enantiomeric excess of 100% indicates a pure enantiomer, while a value of 0% represents a racemic mixture.[3]

This guide provides an in-depth comparison of primary analytical techniques for quantifying the enantiomeric excess of this compound. We will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing field-proven insights into the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding required to select and implement the most suitable analytical strategy for their specific needs, from high-throughput screening to preparative purification.

Core Principle: Achieving Chiral Recognition

The separation of enantiomers, which possess identical physical properties in an achiral environment, hinges on creating a chiral environment that allows for the formation of transient diastereomeric complexes.[4] In chromatography, this is primarily achieved by using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support like silica.[2][4] The differential interaction energy between the two enantiomers and the CSP leads to different retention times, enabling their separation and quantification.

cluster_workflow General Chiral Analysis Workflow Racemic_Mixture Racemic Mixture (R and S Enantiomers) Chiral_Column Introduction to Chiral Environment (e.g., Chiral Stationary Phase) Racemic_Mixture->Chiral_Column Injection Diastereomeric_Complexes Transient Diastereomeric Complex Formation (Analyte-CSP Interaction) Chiral_Column->Diastereomeric_Complexes Interaction Separation Differential Retention & Elution Diastereomeric_Complexes->Separation Different Stability Detection Detection (e.g., UV, MS) Separation->Detection Quantification Chromatogram (Peak Area Integration) Calculate % ee Detection->Quantification

Figure 1: General workflow for enantiomeric excess determination using chiral chromatography.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely adopted technique for enantioseparation in the pharmaceutical industry.[3] Its versatility stems from the vast library of available CSPs and the ability to operate in normal-phase, reversed-phase, and polar organic modes.[5]

Expertise & Causality: Selecting the Right CSP

For piperidinone derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.[5][6]

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These phases, consisting of cellulose or amylose derivatives coated or immobilized on silica, are exceptionally versatile.[7][8] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide polymer.[6] The benzyl group and the lactam and hydroxyl functionalities of the target molecule make it an ideal candidate for this type of CSP.

  • Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation, where the analyte (or a portion of it, like the benzyl group) fits into the hydrophobic cavity of the cyclodextrin.[5][9]

Normal-phase HPLC (using eluents like hexane/alcohol) often provides better selectivity for this class of compounds compared to reversed-phase.[5] The addition of a small amount of an amine modifier, like diethylamine (DEA), is crucial when analyzing basic compounds to improve peak shape and prevent tailing by masking acidic silanol sites on the silica support.[8]

Experimental Protocol: Chiral HPLC
  • System: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: The hexane/IPA mixture provides the necessary polarity for elution in normal phase mode. DEA is added to ensure good peak symmetry for the piperidine nitrogen.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Rationale: Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility.

  • Detection: UV at 228 nm.

    • Rationale: The benzyl and lactam chromophores provide sufficient UV absorbance for sensitive detection.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Methodology 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[11] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations and higher throughput without sacrificing resolution.[11][12]

Expertise & Causality: The SFC Advantage

The low viscosity of the CO₂/modifier mobile phase allows for optimal flow rates that are 3-5 times higher than those in HPLC, drastically reducing analysis times.[11] After detection, the CO₂ evaporates, simplifying product recovery in preparative applications and significantly reducing organic solvent waste.[13] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often exhibiting complementary or even superior selectivity.[7][12]

cluster_hplc HPLC System cluster_sfc SFC System h_pump HPLC Pump (High Pressure) h_injector Injector h_pump->h_injector h_solvent Solvent Reservoir (e.g., Hexane/IPA) h_solvent->h_pump h_column HPLC Column h_injector->h_column h_detector Detector (UV) h_column->h_detector h_waste Liquid Waste h_detector->h_waste s_co2 CO2 Tank (Liquid) s_pump CO2 Pump (Cooled) s_co2->s_pump s_modifier Co-Solvent Pump (e.g., Methanol) s_mixer Mixer s_modifier->s_mixer s_pump->s_mixer s_injector Injector s_mixer->s_injector s_column SFC Column s_injector->s_column s_detector Detector (UV) s_column->s_detector s_bpr Back Pressure Regulator (BPR) s_detector->s_bpr s_vent Gas Vent (CO2) s_bpr->s_vent

Figure 2: Comparison of key components in HPLC and SFC systems.

Experimental Protocol: Chiral SFC
  • System: Analytical SFC system with UV detector and back pressure regulator.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (DEA).

  • Gradient/Isocratic: Isocratic elution with 15% Methanol (with 0.1% DEA).

    • Rationale: Alcohols are common co-solvents in SFC. A screening would typically test methanol, ethanol, and isopropanol to find the optimal selectivity.[7]

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

    • Rationale: This back pressure is typical and ensures the mobile phase remains in a supercritical state.[11]

  • Column Temperature: 35 °C.

  • Detection: UV at 228 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Methodology 3: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is generally limited to analytes that are volatile and thermally stable.[3] The target molecule, this compound, has a relatively high boiling point and polar functional groups (-OH, lactam), making it non-ideal for direct GC analysis. However, its analysis becomes feasible through pre-column derivatization.

Expertise & Causality: The Need for Derivatization

Derivatization serves two primary purposes:

  • Increase Volatility: By converting the polar -OH group into a less polar ether or ester (e.g., a silyl ether using BSTFA), the molecule's boiling point is lowered, allowing it to pass through the GC column without decomposition.[14]

  • Enhance Separation: In some cases, derivatization can improve chiral recognition on the CSP.

Common chiral GC columns for this type of analysis often contain derivatized cyclodextrins mixed into a polysiloxane stationary phase.[15]

Experimental Protocol: Chiral GC (with Derivatization)
  • Derivatization Step:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Rt-βDEXse (or equivalent cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 240 °C at 5 °C/min.

    • Rationale: A temperature ramp is necessary to elute the relatively high molecular weight derivatized compound in a reasonable time with good peak shape.

  • Detector Temperature: 280 °C (FID).

  • Injection: 1 µL, split mode (e.g., 50:1).

Alternative & Complementary Methods: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is directly proportional to the enantiomeric excess.[17] This technique can be used in several ways:

  • Standalone Measurement: For a known compound, a calibration curve can be generated by plotting the CD signal intensity at a specific wavelength against known ee values.[18]

  • Coupled with Chromatography (HPLC-CD): Using a CD detector in-line with an HPLC or SFC provides two key advantages. First, it can confirm the absolute configuration of the eluting enantiomers.[19] Second, it can determine the ee even if the peaks are not fully resolved, a unique capability not offered by UV detectors.[20]

While powerful, CD requires that the molecule has a suitable chromophore that absorbs in an accessible UV range and exhibits a CD signal. It is often less sensitive than chromatographic methods for trace-level impurity detection.

Comparative Performance Analysis

The choice of method is a trade-off between speed, resolution, cost, and the specific goal of the analysis. The following table provides a comparative summary based on typical performance metrics for the analysis of this compound.

ParameterChiral HPLC Chiral SFC Chiral GC (with Derivatization)
Analysis Time 15 - 30 minutes3 - 10 minutes20 - 40 minutes (including ramp)
Resolution (Rs) Good to Excellent (Rs > 1.5 achievable)Excellent (Often higher efficiency)Good to Excellent (Highly column dependent)
Solvent Consumption High (e.g., 1.0 mL/min of organic solvent)Very Low (Mainly CO₂, ~15% organic modifier)Negligible (Only carrier gas)
Method Development Time-consuming (trial-and-error)[5]Very Fast (Rapid screening capabilities)[7]Complex (Requires derivatization optimization)
Sample Throughput ModerateHighLow to Moderate
Preparative Scale-up Established, but high solvent usageIdeal, easy solvent removalNot practical for non-volatile compounds
Sensitivity Good (UV)Good (UV)Excellent (FID/MS)

Conclusion and Recommendations

For the routine analysis and quantification of this compound enantiomeric excess, Chiral Supercritical Fluid Chromatography (SFC) stands out as the superior technique. Its primary advantages of high speed, reduced solvent consumption, and high-resolution power make it the method of choice for modern pharmaceutical development, where efficiency and sustainability are paramount.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative. It is a foundational technique in virtually every analytical laboratory, and the wealth of available chiral stationary phases ensures a high probability of achieving a successful separation.[2][8] It is particularly valuable when SFC instrumentation is not available.

Chiral Gas Chromatography (GC) is the least practical method for this specific analyte due to the mandatory, and often cumbersome, derivatization step. While offering high sensitivity, the added complexity and potential for incomplete derivatization make it a less desirable option unless specific circumstances (e.g., interfacing with a particular MS detector) demand it.

Ultimately, the optimal method is dictated by the specific application. For high-throughput screening in a drug discovery setting, SFC is unmatched. For quality control in a lab with established HPLC workflows, a validated HPLC method is perfectly suitable. By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement a method that ensures the accurate and efficient determination of enantiomeric purity for this critical piperidinone intermediate.

References

A Comparative Guide to the Certificate of Analysis for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison of the analytical data for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one , a key building block in the synthesis of various biologically active molecules. We will delve into the typical data presented in a Certificate of Analysis (CoA) and compare it with a structurally similar analogue, N-benzyl-2-piperidone , to highlight the influence of the hydroxymethyl group on its analytical profile.

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and understanding the nuances of its substituted derivatives is crucial for rational drug design.[1] This guide will equip researchers with the knowledge to critically evaluate the quality of such intermediates and to understand the causal relationships between chemical structure and analytical data.

Introduction to this compound

This compound (CAS No. 744212-68-8) is a substituted piperidinone derivative. The presence of the benzyl group provides hydrophobicity, while the hydroxymethyl group offers a site for further functionalization, making it a versatile intermediate in the synthesis of complex molecular architectures. Its purity is critical, as any impurities can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

Caption: Chemical structure of this compound.

Deconstructing the Certificate of Analysis: A Comparative Approach

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a chemical intermediate like this compound, the CoA typically includes data from several analytical techniques. We will compare the expected results for our target compound with those of N-benzyl-2-piperidone (CAS No. 4783-65-7)[2], which lacks the hydroxymethyl group, to illustrate the impact of this functional group on the analytical data.

Physical Properties
PropertyThis compoundN-benzyl-2-piperidoneRationale for Differences
Appearance Colorless to Yellow LiquidColorless to pale yellow liquidThe presence of the hydroxymethyl group can slightly increase the polarity and potential for hydrogen bonding, which may influence the physical state and color, although both are expected to be liquids or low-melting solids.
Molecular Weight 219.28 g/mol [1]189.25 g/mol [2]The addition of a -CH₂OH group (31.03 g/mol ) accounts for the difference in molecular weight.
Melting Point Not widely reported, expected to be a low-melting solid or viscous liquid~25 °CThe hydroxymethyl group introduces the potential for intermolecular hydrogen bonding, which would be expected to increase the melting point compared to the unsubstituted analogue.
Spectroscopic and Chromatographic Data

A comprehensive CoA will include data from various analytical techniques to confirm the structure and purity of the compound.

G cluster_0 Analytical Workflow cluster_1 Characterization Techniques Synthesis Synthesis of Piperidinone Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization CoA Certificate of Analysis Generation Characterization->CoA NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS HPLC HPLC Characterization->HPLC IR FTIR Characterization->IR

Caption: A typical analytical workflow for the characterization of a chemical intermediate.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy Comparison:

ProtonsExpected Chemical Shift (δ) for this compoundExpected Chemical Shift (δ) for N-benzyl-2-piperidoneRationale for Differences
Benzyl (Ar-H) 7.2-7.4 ppm (m, 5H)7.2-7.4 ppm (m, 5H)The aromatic protons are distant from the 5-position and should have very similar chemical shifts in both compounds.
Benzyl (CH₂) ~4.6 ppm (s, 2H)~4.6 ppm (s, 2H)The benzylic protons are also relatively unaffected by the substitution at the 5-position.
Piperidinone Ring 1.8-3.6 ppm (m)1.8-3.4 ppm (m)The protons on the piperidinone ring will show complex splitting patterns. The presence of the hydroxymethyl group will deshield the proton at C5, causing its signal to shift downfield. The protons of the hydroxymethyl group itself (-CH₂OH) would likely appear as a doublet around 3.5-3.7 ppm, and the hydroxyl proton (-OH) as a broad singlet, the position of which is concentration and solvent dependent.
Hydroxymethyl (CH₂OH) ~3.5-3.7 ppm (d)N/AThis signal is unique to the target compound.
Hydroxyl (OH) Variable (broad s)N/AThis signal is unique to the target compound and its chemical shift is highly variable.

¹³C NMR Spectroscopy Comparison:

CarbonExpected Chemical Shift (δ) for this compoundExpected Chemical Shift (δ) for N-benzyl-2-piperidoneRationale for Differences
Carbonyl (C=O) ~170 ppm~170 ppmThe carbonyl carbon's chemical shift should be similar in both compounds.
Benzyl (Ar-C) 127-137 ppm127-137 ppmThe aromatic carbons are expected to have nearly identical chemical shifts.
Benzyl (CH₂) ~50 ppm~50 ppmThe benzylic carbon's chemical shift should be very similar.
Piperidinone Ring 20-60 ppm20-50 ppmThe carbon at the 5-position (C5) in the target compound will be significantly shifted downfield due to the attachment of the electronegative oxygen atom of the hydroxymethyl group. The other ring carbons will experience smaller shifts.
Hydroxymethyl (CH₂OH) ~65 ppmN/AThis signal is a key indicator for the presence of the hydroxymethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

IonExpected m/z for this compoundExpected m/z for N-benzyl-2-piperidoneRationale for Differences
[M+H]⁺ 220.13190.12The difference of 30.01 corresponds to the mass of the CH₂O portion of the hydroxymethyl group.
[M+Na]⁺ 242.11212.10The difference of 30.01 is maintained.
Key Fragments Loss of H₂O (m/z 202), loss of CH₂OH (m/z 189), benzyl cation (m/z 91)Benzyl cation (m/z 91), loss of CO (m/z 162)The fragmentation pattern of the target compound will be characterized by the facile loss of water and the hydroxymethyl group, which are not possible for N-benzyl-2-piperidone. The benzyl cation is a common fragment for both.

HPLC is a powerful technique for assessing the purity of a compound and for separating it from any impurities. A typical CoA will report the purity as a percentage determined by HPLC.

ParameterThis compoundN-benzyl-2-piperidoneRationale for Differences
Retention Time ShorterLongerThe hydroxymethyl group increases the polarity of the target compound. In reverse-phase HPLC (the most common mode), more polar compounds elute earlier, resulting in a shorter retention time compared to the less polar N-benzyl-2-piperidone under the same conditions.
Purity Typically >95%Typically >95%For use as a pharmaceutical intermediate, a high purity is required for both compounds. The CoA should specify the purity level.

Experimental Protocols

To ensure the trustworthiness of the analytical data, the methods used must be robust and well-documented. Here are example protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and separate it from potential impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale for Choices: A C18 column is a versatile stationary phase for separating a wide range of organic molecules. A gradient elution is employed to ensure good separation of compounds with different polarities. Formic acid is added to the mobile phase to improve peak shape and to protonate the analytes for better retention in reverse-phase chromatography. UV detection at 254 nm is suitable for compounds containing an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Rationale for Choices: A 400 MHz spectrometer provides sufficient resolution for the structural elucidation of most organic molecules. CDCl₃ is a common solvent for NMR, but DMSO-d₆ may be preferred to better observe the exchangeable hydroxyl proton.

Interpretation of Data and Potential Impurities

A thorough analysis of the CoA data can also provide insights into potential impurities. For this compound, potential impurities could include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Over-oxidation product: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Dehydration product: Elimination of water from the hydroxymethyl group to form an exocyclic double bond.

  • Isomers: Positional isomers of the hydroxymethyl group on the piperidinone ring.

These impurities would be detectable by the analytical methods described above, appearing as extra peaks in the NMR spectra and HPLC chromatogram, and as additional ions in the mass spectrum.

Conclusion

The Certificate of Analysis for this compound provides a wealth of information that, when interpreted correctly, can assure the quality and identity of this important synthetic intermediate. By comparing its analytical data with that of a structurally related compound like N-benzyl-2-piperidone, researchers can gain a deeper understanding of the influence of specific functional groups on the molecule's physicochemical properties. This comparative approach, grounded in the principles of analytical chemistry, is an invaluable tool for any scientist working in the field of drug discovery and development.

References

A Comparative Guide to the Antimicrobial Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the piperidine moiety has emerged as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including numerous approved drugs.[1][2] This guide provides a comprehensive benchmark of the antimicrobial performance of novel piperidine derivatives against established, clinically relevant antibiotics, supported by detailed experimental protocols and mechanistic insights.

Benchmarking Strategy: Selecting the Right Comparators

To objectively evaluate the antimicrobial potential of novel piperidine derivatives, a robust benchmarking strategy is essential. The choice of comparator drugs is critical and should encompass agents with different mechanisms of action and spectra of activity. For this guide, we have selected three widely used antibiotics:

  • Penicillin: A β-lactam antibiotic that primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[3][4] It serves as a classic benchmark for activity against this class of pathogens.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5][6] It is particularly effective against Gram-negative bacteria.[6]

  • Gentamicin: A broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[7][8] It is effective against a range of Gram-negative and some Gram-positive bacteria.[7]

By comparing the activity of novel piperidine derivatives against these standards, we can gain a clearer understanding of their potential clinical utility, spectrum of activity, and novelty of action.

Experimental Protocols for Antimicrobial Susceptibility Testing

The foundation of any antimicrobial benchmarking study lies in standardized and reproducible susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[9][10] The following protocols detail the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of test compounds & controls in a 96-well plate P2 Prepare standardized bacterial inoculum (0.5 McFarland standard) P3 Dilute inoculum in Mueller-Hinton Broth (MHB) I1 Inoculate each well (except negative control) with diluted bacterial suspension P3->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity or use a plate reader (OD600) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: Prepare a stock solution of the novel piperidine derivatives and benchmark antibiotics in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[14]

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[16] Add the diluted inoculum to each well of the microtiter plate, including a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[16]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (i.e., the well with no turbidity).[17]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][17] This assay is a crucial next step after an MIC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[11]

  • Plating: Spot-plate each aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[17] The ratio of MBC to MIC is often used to classify the agent's activity; an agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[11]

Comparative Analysis of Antimicrobial Activity

The following table presents hypothetical but representative data for two novel piperidine derivatives (PD-A and PD-B) against a panel of clinically relevant bacteria, benchmarked against standard antibiotics. This allows for a direct comparison of their potency and spectrum of activity.

CompoundMIC (µg/mL)
S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853)
Novel Piperidine Derivative A (PD-A) 48>64
Novel Piperidine Derivative B (PD-B) 1624
Penicillin G 0.06>64>64
Ciprofloxacin 0.50.0150.5
Gentamicin 0.50.251

Data Interpretation:

  • PD-A demonstrates moderate activity against the Gram-positive organism S. aureus and the Gram-negative E. coli, but is largely ineffective against the often-resistant P. aeruginosa. Its activity profile suggests it may be a promising lead for infections caused by common Gram-positive and some Gram-negative pathogens.

  • PD-B shows weaker activity against S. aureus compared to PD-A but exhibits potent activity against both E. coli and, notably, P. aeruginosa. This profile is particularly interesting, as new agents active against P. aeruginosa are in high demand.[18]

  • Benchmark Comparison: As expected, Penicillin G is highly potent against S. aureus but inactive against the Gram-negative bacteria.[4] Ciprofloxacin and Gentamicin show broad-spectrum activity, consistent with their clinical use.[6][7] The novel piperidine derivatives show distinct activity profiles compared to these established drugs, suggesting they may operate via different mechanisms or have different cellular uptake properties.

Proposed Mechanisms of Action for Piperidine Derivatives

While the exact mechanism of action can vary widely depending on the specific substitutions on the piperidine ring, several key mechanisms have been proposed for their antimicrobial effects.[19]

Piperidine_MoA cluster_cell Bacterial Cell Piperidine Piperidine Derivatives Membrane {Cell Membrane | Disruption of integrity, Increased permeability} Piperidine->Membrane DNA {DNA Replication | Inhibition of DNA Gyrase} Piperidine->DNA Efflux {Efflux Pumps | Inhibition of pumps, Increased intracellular drug concentration} Piperidine->Efflux CellDeath Inhibition of Growth & Cell Death Membrane->CellDeath DNA->CellDeath Efflux->CellDeath

Caption: Proposed antimicrobial mechanisms of piperidine derivatives.

  • Cell Membrane Disruption: Many piperidine derivatives are lipophilic, allowing them to intercalate into the bacterial cell membrane. This can disrupt membrane integrity, leading to the leakage of essential ions and metabolites, ultimately causing cell death.[19]

  • DNA Gyrase Inhibition: Similar to fluoroquinolones, some piperidine-containing compounds have been shown to inhibit DNA gyrase, a crucial enzyme for DNA replication and repair in bacteria.[5][19] This leads to a halt in bacterial proliferation.

  • Efflux Pump Inhibition: A significant mechanism of bacterial resistance is the active pumping of antimicrobial agents out of the cell via efflux pumps. Certain piperidine alkaloids have been identified as efflux pump inhibitors, which can restore the efficacy of other antibiotics by increasing their intracellular concentration.[19]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of piperidine derivatives is highly dependent on their structural modifications. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent analogues.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen often plays a critical role. Bulky, lipophilic groups can enhance membrane interaction and cellular uptake, potentially increasing potency.

  • Aromatic Substituents: The presence and substitution pattern of aryl groups attached to the piperidine ring significantly influence activity. Electron-withdrawing or donating groups on these aromatic rings can modulate the electronic properties and binding affinity of the molecule to its target.[19]

  • Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity. Different stereoisomers may exhibit vastly different potencies, highlighting the importance of stereospecific synthesis and testing.

For example, studies on piperidin-4-one derivatives have shown that the addition of a thiosemicarbazone moiety can significantly enhance antifungal activity.[20] Similarly, research on other derivatives has demonstrated that even minor changes, such as replacing a methyl group with an ethyl group, can alter the spectrum of activity against Gram-positive and Gram-negative bacteria.[19]

Conclusion and Future Perspectives

Novel piperidine derivatives represent a promising and versatile scaffold for the development of new antimicrobial agents. As demonstrated, these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like P. aeruginosa. Their diverse potential mechanisms of action, including cell membrane disruption and enzyme inhibition, offer opportunities to develop drugs that can circumvent existing resistance mechanisms.

Future research should focus on optimizing the piperidine scaffold through medicinal chemistry to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Further elucidation of their precise molecular targets and mechanisms of action will be critical for advancing these promising compounds from the laboratory to clinical application, providing new weapons in the ongoing fight against antimicrobial resistance.

References

Safety Operating Guide

Navigating the Unknown: A Proactive Safety Protocol for Handling 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. However, their novelty often means that comprehensive safety data is not yet available. This guide addresses the safe handling of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a compound for which specific hazard information is not readily published. In the absence of a detailed Safety Data Sheet (SDS), this document provides a conservative and proactive approach to safety, drawing upon data from structurally similar compounds containing the piperidine moiety. Our core principle is to treat this compound with a high degree of caution, ensuring the utmost protection for all laboratory personnel.

Presumed Hazard Profile: An Inference-Based Approach

Due to the lack of specific toxicological data for this compound[1][2], we must infer its potential hazards from related chemical structures, primarily piperidine and its derivatives. Piperidine itself is a hazardous substance, known to be toxic and corrosive[3][4]. Other substituted piperidines are documented to cause skin, eye, and respiratory irritation[5][6]. Therefore, it is prudent to assume that this compound may exhibit some or all of the following hazardous properties:

  • Skin Corrosion/Irritation: Potential to cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, absorbed through the skin, or inhaled.

This precautionary approach is essential for establishing a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the presumed hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.To prevent skin contact with a potentially corrosive and toxic substance. Double-gloving provides an extra layer of protection, and the outer glove can be removed immediately in case of contamination[7].
Eye & Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage[5][8].
Respiratory Protection Use within a certified chemical fume hood. If handling outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.To minimize the risk of inhaling potentially irritating or toxic dust and vapors[9][10].
Body Protection A fully-fastened lab coat, preferably a chemical-resistant one. Consider a chemical-resistant apron for larger quantities.To protect the skin and personal clothing from contamination[11].
PPE Selection and Donning Workflow

The following diagram illustrates the logical flow for selecting and putting on the appropriate PPE before handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Task Assess Task & Quantity Gather_PPE Gather All Required PPE Assess_Task->Gather_PPE Don_Coat Don Lab Coat/Apron Gather_PPE->Don_Coat Don_Respirator Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles Don Safety Goggles Don_Respirator->Don_Goggles Don_Face_Shield Don Face Shield Don_Goggles->Don_Face_Shield Don_Gloves Don Inner Gloves Don_Face_Shield->Don_Gloves Don_Outer_Gloves Don Outer Gloves Don_Gloves->Don_Outer_Gloves Ready Ready for Chemical Handling Don_Outer_Gloves->Ready Start Start Handling Procedure Start->Assess_Task

Caption: A stepwise workflow for the correct donning of Personal Protective Equipment.

Operational Plan: From Receipt to Experimentation

A meticulous operational plan is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][12].

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and presumed hazard warnings.

Handling and Experimental Use
  • Controlled Environment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control for potential dust and vapors[13].

  • Weighing: When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware. After use, decontaminate them thoroughly or dispose of them as hazardous waste.

  • Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's spill response protocol. A spill kit containing absorbent material should be readily available[11].

Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Segregation: All waste containing this compound, including unused compound, reaction mixtures, and contaminated solvents, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this waste with incompatible chemicals.

  • Disposal: The waste must be disposed of through your institution's hazardous waste management program. Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds[14].

Contaminated PPE
  • Gloves: After handling, remove the outer gloves first and dispose of them in a designated hazardous waste bin before leaving the fume hood. Remove inner gloves and dispose of them as well.

  • Lab Coat: If your lab coat becomes contaminated, remove it immediately and have it professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Solid Waste: All disposable items that have come into contact with the compound, such as weighing paper, pipette tips, and paper towels, must be disposed of as solid hazardous waste[15].

Waste Disposal Workflow

The following diagram provides a decision-making framework for the proper segregation and disposal of waste generated during the handling of this compound.

Disposal_Workflow cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions Start_Disposal Waste Generated Is_Liquid Liquid Waste? Start_Disposal->Is_Liquid Is_Solid Solid Waste? Is_Liquid->Is_Solid No Liquid_Waste_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Waste_Container Yes Is_PPE Contaminated PPE? Is_Solid->Is_PPE No Solid_Waste_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste_Container Yes PPE_Waste_Container Dispose of in Designated Contaminated PPE Bin Is_PPE->PPE_Waste_Container Yes Final_Disposal Dispose via Institutional Hazardous Waste Program Is_PPE->Final_Disposal No Liquid_Waste_Container->Final_Disposal Solid_Waste_Container->Final_Disposal PPE_Waste_Container->Final_Disposal

Caption: A decision tree for the correct segregation and disposal of laboratory waste.

By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, ensuring their personal safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Reactant of Route 2
1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.